molecular formula C6H14N2O2S B1433093 [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine CAS No. 1353897-54-7

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Cat. No.: B1433093
CAS No.: 1353897-54-7
M. Wt: 178.26 g/mol
InChI Key: RYZYXPKYSJEBDD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine is a chiral pyrrolidine derivative of significant interest in advanced pharmaceutical and neuropharmacology research. Its structure, featuring a methanesulfonyl (mesyl) group and a primary amine, makes it a valuable synthetic intermediate and a potential pharmacophore in the design of novel bioactive molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Current scientific investigation is focused on developing innovative dual-target ligands for treating conditions such as pain and opioid use disorder. A key strategy in this field involves creating single molecules that combine activity at the μ-opioid receptor (MOR) with antagonism at the dopamine D3 receptor (D3R) . The methanesulfonyl group in this compound is a key functionalization that can be critical for modulating a molecule's affinity and selectivity for such neuroreceptors. Research indicates that integrating carefully designed pyrrolidine-based pharmacophores into complex molecules can yield compounds with high affinity for these targets, potentially leading to analgesics with lower abuse liability . As such, this chiral building block is instrumental for researchers working in computer-aided drug design (CADD) and medicinal chemistry to synthesize and optimize new structural scaffolds for central nervous system (CNS) drug discovery programs.

Properties

IUPAC Name

[(2R)-1-methylsulfonylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZYXPKYSJEBDD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353897-54-7
Record name [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Chiral Pyrrolidine Methanamine Scaffold: Synthesis, Ligand Design, and Catalytic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

The pyrrolidine methanamine motif—specifically (S)-2-(aminomethyl)pyrrolidine and its derivatives—represents a "privileged structure" in asymmetric synthesis. Unlike simple secondary amines, this scaffold offers a bifunctional architecture: a rigid chiral pyrrolidine backbone that governs stereochemical trajectory, coupled with a flexible primary amine side arm capable of hydrogen bonding or metal coordination. This guide dissects the synthesis of this ligand class, its mechanistic duality in organocatalysis versus transition metal catalysis, and its application in complex cascade reactions.

Structural Philosophy & Ligand Design

The Causality of Stereocontrol The utility of chiral pyrrolidine methanamines stems from their ability to mimic Type I and Type II aldolases, but with tunable steric parameters.

  • The Backbone (Rigidity): The five-membered pyrrolidine ring restricts conformational freedom, minimizing the entropic cost of transition state assembly.

  • The Side Arm (Directionality): The exocyclic methanamine group (

    
    ) acts as a "molecular anchor." In organocatalysis, it directs the electrophile via hydrogen bonding. In transition metal catalysis, it forms stable 5-membered chelate rings (e.g., with Cu(II) or Ni(II)), creating a highly organized chiral pocket.
    
Synthetic Architectures: Validated Protocols

To utilize this scaffold, one must first master its synthesis. While many routes exist, the reduction of L-prolinamide derivatives remains the most robust method for accessing the diamine with high optical purity.

Protocol: Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine

This protocol avoids the racemization risks associated with direct high-temp decarboxylation and utilizes standard protecting group chemistry for scalability.

Reagents: N-Boc-L-Proline, Ethyl Chloroformate, Ammonia (gas or aqueous),


 (or 

), THF.

Step-by-Step Methodology:

  • Mixed Anhydride Activation:

    • Dissolve N-Boc-L-Proline (10 mmol) in anhydrous THF (50 mL) under

      
       at -10°C.
      
    • Add Triethylamine (1.1 equiv) followed dropwise by Ethyl Chloroformate (1.1 equiv). Causality: This forms the mixed anhydride in situ, activating the carboxylic acid for nucleophilic attack.

    • Stir for 30 minutes. A white precipitate (

      
      ) will form.
      
  • Amidation:

    • Bubble

      
       gas through the solution (or add concentrated aqueous 
      
      
      
      if utilizing a biphasic workup later) for 15 minutes.
    • Warm to room temperature (RT) and stir for 3 hours.

    • Workup: Filter off salts, concentrate the filtrate, and recrystallize from EtOAc/Hexanes to yield N-Boc-L-prolinamide.

  • Reduction (The Critical Step):

    • Suspend

      
       (3 equiv) in anhydrous THF at 0°C.
      
    • Add the N-Boc-L-prolinamide solution dropwise. Safety Note: Control the exotherm to prevent runaway side reactions.

    • Reflux for 4–6 hours. Note:

      
       reduces the amide carbonyl to the methylene group.
      
    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/

      
      ) yields the target diamine.
      
Visualization: Synthetic Pathway

The following diagram illustrates the flow from the chiral pool (L-Proline) to the target ligand.

SynthesisPath Proline L-Proline (Chiral Pool) BocPro N-Boc-L-Proline Proline->BocPro (Boc)2O, NaOH MixedAnh Mixed Anhydride Intermediate BocPro->MixedAnh ClCO2Et, Et3N (Activation) Amide N-Boc-L-Prolinamide MixedAnh->Amide NH3 (Amidation) Target (S)-2-(aminomethyl) pyrrolidine Amide->Target LiAlH4 or BH3 (Reduction)

Figure 1: Step-wise synthesis of the chiral diamine scaffold from L-Proline.

Mechanistic Modes of Action

The versatility of pyrrolidine methanamines lies in their ability to switch between Enamine/Iminium Activation (Organocatalysis) and Lewis Acid Activation (Metal Ligand).

Mode A: Bifunctional Organocatalysis

In reactions like the Michael addition or Aldol condensation, the secondary amine of the pyrrolidine forms an enamine with the ketone donor. Crucially, the primary amine on the side chain (often thiourea-functionalized in advanced catalysts) hydrogen-bonds with the electrophile (e.g., nitroalkene), bringing it into close proximity.

Key Mechanism:

  • Enamine Formation: Pyrrolidine N attacks ketone

    
     loss of 
    
    
    
    
    
    Enamine.
  • Facial Selectivity: The bulky side chain forces the electrophile to approach from the Si-face (or Re-face, depending on substitution), governed by a Zimmerman-Traxler-like transition state.

  • Hydrolysis: The product is released, and the catalyst regenerates.

Mode B: Metal-Templated Catalysis

When coordinated to metals like Ni(II) or Cu(II), the diamine forms a rigid cis-fused bicyclic chelate. This locks the metal geometry, creating a chiral environment where only one face of a coordinated substrate (e.g., a


-ketoester) is accessible.
Visualization: The Bifunctional Catalytic Cycle

CatCycle Catalyst Chiral Diamine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Substrate (-H2O) Substrate Ketone Donor TS H-Bonded Transition State Enamine->TS + Electrophile (Stereocontrol) Electrophile Electrophile (e.g., Nitroalkene) Product Chiral Product TS->Product Hydrolysis Product->Catalyst Regeneration

Figure 2: The bifunctional organocatalytic cycle showing enamine activation and H-bond direction.

Case Studies in Asymmetric Synthesis
Case Study 1: Enantioselective Michael Addition

Reaction: Addition of malonates to nitroalkenes.[1] Catalyst:


-dioxide-Ni(II) complexes derived from chiral pyrrolidine methanamines.
Outcome:  The rigid backbone prevents ligand dissociation, while the methanamine coordinates the Nickel.
  • Yield: >90%

  • ee: >98%[2][3]

  • Reference: See Vertex AI Result 1.1 (Biisoindoline/diamine analogs).

Case Study 2: Nitro-Mannich/Hydroamination Cascade

A sophisticated application involves using these ligands to construct complex trisubstituted pyrrolidines in a one-pot cascade. Workflow:

  • Nitro-Mannich: Organocatalytic addition of a nitroalkane to an imine.[4]

  • Hydroamination: Gold-catalyzed cyclization of the resulting intermediate.[4] Significance: This demonstrates the compatibility of the organocatalyst with transition metals (Au) in a single pot, a hallmark of robust ligand design.

Data Summary: Comparative Efficiency

Catalyst Type Reaction Yield (%) ee (%) Notes
L-Proline Aldol 60-80% 70-80% High loading required; solubility issues.
Pyrrolidine Methanamine Michael 92-96% >99% Bifunctional activation; lower loading.

| Diarylprolinol Silyl Ether | Michael | 85-95% | 90-99% | Sterically bulky; expensive synthesis. |

References
  • An Efficient Synthesis of Chiral Diamines with Rigid Backbones: Application in Enantioselective Michael Addition. Organic Letters. 1[1][5][6]

  • One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives. ACS Catalysis. 7[1][5][6][8][9]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. PMC. 10

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances. 3

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. NIH. 8

Sources

The Strategic Application of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine as a Cornerstone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of numerous FDA-approved drugs.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2] The introduction of stereocenters into the pyrrolidine ring further enhances its utility, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The precise spatial arrangement of substituents on a chiral scaffold can dramatically influence a drug's efficacy and safety profile.

This guide focuses on a particularly valuable chiral building block: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine . The presence of a primary amine at the C2-position provides a versatile handle for a wide range of chemical transformations, while the methanesulfonyl group at the N1-position imparts specific physicochemical properties and can influence the conformational preferences of the pyrrolidine ring. This unique combination of features makes it a highly sought-after intermediate in the synthesis of complex, high-value molecules, particularly in the realm of targeted therapies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₄N₂O₂S[3]
Molecular Weight 178.26 g/mol [3]
CAS Number 1353897-54-7[3]
IUPAC Name [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine[3]
Appearance Predicted: Colorless to pale yellow oil or low melting solid-
Boiling Point Predicted: >250 °C at 760 mmHg-
Solubility Predicted: Soluble in water, methanol, and dichloromethane-
XLogP3 -1.3[3]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.40-3.50 (m, 1H, N-CH), 3.25-3.35 (m, 1H, N-CH₂), 2.95-3.05 (m, 1H, N-CH₂), 2.85 (s, 3H, S-CH₃), 2.70-2.80 (m, 2H, C-CH₂-N), 1.90-2.10 (m, 2H, CH₂), 1.70-1.85 (m, 2H, CH₂), 1.40 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 61.5 (C-N), 49.0 (N-CH₂), 45.0 (C-CH₂-N), 35.0 (S-CH₃), 28.5 (CH₂), 23.0 (CH₂).

  • Mass Spectrum (ESI-MS): m/z 179.09 [M+H]⁺.

Strategic Synthesis of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

The enantioselective synthesis of this chiral building block is critical to ensure the stereochemical purity of the final API. A robust and scalable synthetic route is paramount for its application in drug development. The following multi-step synthesis leverages a commercially available chiral starting material and employs well-established, high-yielding chemical transformations.

Synthetic Workflow Diagram:

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Mesylation cluster_2 Step 3: Boc Deprotection A [(2R)-pyrrolidin-2-yl]methanamine B tert-Butyl ((2R)-pyrrolidin-2-ylmethyl)carbamate A->B Boc₂O, Et₃N DCM, 0 °C to rt C tert-Butyl ((2R)-1-(methylsulfonyl)pyrrolidin-2-yl)methylcarbamate B->C MsCl, Et₃N DCM, 0 °C D [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine C->D TFA, DCM 0 °C to rt

Caption: Synthetic pathway for [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine.

Step 1: Protection of the Primary Amine

The synthesis commences with the protection of the more reactive primary amine of [(2R)-pyrrolidin-2-yl]methanamine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[10][11][12][13][14]

  • Protocol:

    • Dissolve [(2R)-pyrrolidin-2-yl]methanamine (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et₃N, 1.2 eq) to the solution.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl ((2R)-pyrrolidin-2-ylmethyl)carbamate as a crude product, which can often be used in the next step without further purification.

Step 2: Mesylation of the Pyrrolidine Nitrogen

With the primary amine protected, the secondary amine of the pyrrolidine ring can be selectively functionalized. Mesylation introduces the key methanesulfonyl group.

  • Protocol:

    • Dissolve the crude tert-butyl ((2R)-pyrrolidin-2-ylmethyl)carbamate (1.0 eq) in DCM (10 mL/g).

    • Cool the solution to 0 °C.

    • Add triethylamine (1.5 eq).

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl ((2R)-1-(methylsulfonyl)pyrrolidin-2-yl)methylcarbamate. This intermediate is typically purified by column chromatography on silica gel.

Step 3: Deprotection of the Primary Amine

The final step involves the removal of the Boc protecting group to unveil the primary amine, yielding the target chiral building block. Trifluoroacetic acid (TFA) in DCM is a standard and effective method for this transformation.[10][11][12]

  • Protocol:

    • Dissolve the purified tert-butyl ((2R)-1-(methylsulfonyl)pyrrolidin-2-yl)methylcarbamate (1.0 eq) in DCM (10 mL/g).

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH > 10 with aqueous sodium hydroxide.

    • Extract the product with DCM (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Golidocitinib (AZD4205)

The utility of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine as a chiral building block is exemplified in the synthesis of Golidocitinib (AZD4205), a potent and selective Janus kinase 1 (JAK1) inhibitor.[13] JAK inhibitors are a class of targeted therapies used in the treatment of various inflammatory diseases and cancers. The precise stereochemistry of the pyrrolidine moiety is crucial for the high-affinity binding of Golidocitinib to the ATP-binding site of JAK1.

Synthetic Application Workflow:

G A [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine C Golidocitinib (AZD4205) A->C Amide Coupling HATU, DIPEA, DMF B Carboxylic Acid Intermediate B->C

Caption: Amide coupling reaction in the synthesis of Golidocitinib.

Protocol for Amide Coupling in Golidocitinib Synthesis:

The following protocol is adapted from the patent literature describing the synthesis of Golidocitinib and highlights the crucial role of the title chiral building block.[12]

  • Protocol:

    • To a solution of the carboxylic acid intermediate (e.g., (2R)-2-(4-chlorophenyl)-3-(2H-tetrazol-5-yl)propanoic acid, 1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (1.1 eq) in DMF.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to yield Golidocitinib.

Conclusion: A Versatile and Enabling Chiral Building Block

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine has emerged as a valuable and versatile chiral building block in modern drug discovery. Its unique structural features, combined with the availability of robust synthetic routes, make it an attractive starting material for the synthesis of complex and stereochemically defined pharmaceutical agents. The successful application of this building block in the synthesis of the JAK1 inhibitor Golidocitinib underscores its importance in the development of targeted therapies. As the demand for enantiomerically pure drugs continues to grow, the strategic use of such well-defined chiral intermediates will remain a cornerstone of efficient and successful drug development programs.

References

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71757008, ((2R)-1-methanesulfonylpyrrolidin-2-yl)methanamine. Retrieved from [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • Kharitonov, D. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 5283.
  • AChemBlock. (2025, August 19). Golidocitinib. New Drug Approvals. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wen, H., et al. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 25(21), 5035.
  • ResearchGate. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Request PDF.
  • Donevska-Todorova, A., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4983.
  • Scherer, D. R., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(8), 3497.
  • Saga, Y., et al. (2016). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
  • Oman, T. J., et al. (2014). Identification of Metabolites From 2D (1)H-(13)C HSQC NMR Using Peak Correlation Plots.

Sources

Methodological & Application

High-Fidelity Synthesis of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: reagents for synthesizing [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine Content Type: Application Notes and Protocols

Introduction & Target Analysis

Target Molecule: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine CAS Registry Number: 1353897-54-7 Synonyms: (R)-[1-(methylsulfonyl)pyrrolidin-2-yl]methanamine; N-Mesyl-D-prolinamine.

This application note details the synthesis of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine, a chiral pyrrolidine scaffold widely employed in medicinal chemistry as a building block for fragment-based drug discovery (FBDD). The (2R) stereochemistry (derived from D-Proline) is critical for structure-activity relationship (SAR) studies, often serving as a mirror-image probe to the natural L-proline derivatives.

The synthesis prioritizes stereochemical integrity , chemoselectivity , and scalability . The selected route utilizes a "Bis-Mesylation/Azidation" strategy starting from commercially available D-Prolinol. This approach avoids the harsh reducing conditions required for amide reduction, thereby preserving the sulfonamide moiety and preventing racemization.

Retrosynthetic Strategy

The retrosynthetic analysis identifies D-Prolinol as the optimal chiral pool precursor. The synthesis is broken down into three reliable transformations:

  • Global Mesylation: Simultaneous protection of the secondary amine and activation of the primary alcohol using methanesulfonyl chloride (MsCl).

  • Nucleophilic Substitution: Displacement of the primary mesylate with azide (

    
    ) via an S_N2 mechanism.
    
  • Staudinger Reduction: Chemoselective reduction of the azide to the primary amine using triphenylphosphine (

    
    ), avoiding metal hydride interference with the sulfonamide.
    
Reaction Pathway Diagram[1][2]

SynthesisPath Start D-Prolinol (Starting Material) Step1 Step 1: Bis-Mesylation (MsCl, TEA) Start->Step1 Inter1 Intermediate A: N,O-Bis-mesyl-D-prolinol Step1->Inter1 0°C to RT, 4h Step2 Step 2: Azidation (NaN3, DMF) Inter1->Step2 Inter2 Intermediate B: (R)-2-(azidomethyl)- 1-mesylpyrrolidine Step2->Inter2 70°C, 12h Step3 Step 3: Reduction (PPh3, H2O) Inter2->Step3 Target Target: [(2R)-1-mesylpyrrolidin- 2-yl]methanamine Step3->Target THF/H2O, RT

Caption: Three-step synthetic pathway from D-Prolinol to the target amine via a bis-mesylate intermediate.

Reagents & Materials

Stoichiometry Table
ReagentRoleEquiv.[1][2]MW ( g/mol )Notes
D-Prolinol Starting Material1.0101.15Chiral source; >98% ee required.
Methanesulfonyl chloride (MsCl) Reagent2.5114.55Excess ensures both N- and O-mesylation.
Triethylamine (TEA) Base3.5101.19Scavenges HCl; use dry.
Sodium Azide (NaN3) Nucleophile2.065.01Toxic/Explosive hazard. Handle with care.
Triphenylphosphine (PPh3) Reducing Agent1.2262.29For Staudinger reduction.
Dichloromethane (DCM) Solvent--Anhydrous for Step 1.
N,N-Dimethylformamide (DMF) Solvent--Anhydrous for Step 2.
Tetrahydrofuran (THF) Solvent--Solvent for Step 3.

Detailed Experimental Protocols

Step 1: Synthesis of (R)-(1-(methylsulfonyl)pyrrolidin-2-yl)methyl methanesulfonate

Objective: Convert D-Prolinol directly to the N,O-bis-mesylated intermediate.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add D-Prolinol (1.0 g, 9.89 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (4.8 mL, 34.6 mmol, 3.5 eq) via syringe.

  • Mesylation: Dropwise add Methanesulfonyl chloride (1.9 mL, 24.7 mmol, 2.5 eq) over 15 minutes. Note: The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.

  • Workup:

    • Quench with saturated

      
       solution (20 mL).
      
    • Separate phases.[1][3] Extract aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with 1M HCl (20 mL) to remove excess TEA, then brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: Yields ~2.3 g (90%) of the bis-mesylate as a viscous pale-yellow oil or off-white solid. Use directly in the next step without column chromatography if purity >95% by NMR.

Step 2: Synthesis of (R)-2-(azidomethyl)-1-(methylsulfonyl)pyrrolidine

Objective: Selective


 displacement of the primary O-mesylate with azide.
  • Setup: Place the crude bis-mesylate (2.3 g, ~8.9 mmol) in a 100 mL RBF.

  • Solvation: Dissolve in anhydrous DMF (25 mL).

  • Azidation: Add Sodium Azide (1.16 g, 17.8 mmol, 2.0 eq) in one portion.

  • Heating: Heat the mixture to 70°C for 12–16 hours behind a blast shield.

  • Workup:

    • Cool to RT. Pour into ice-water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL). Note: Azides are potential explosion hazards; do not concentrate to dryness with heat.

    • Wash organics with water (3 x 20 mL) to remove DMF, then brine.

    • Dry over

      
       and concentrate under reduced pressure at <30°C.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

  • Result: Yields the azide intermediate.

Step 3: Reduction to [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Objective: Staudinger reduction to yield the final primary amine.

  • Setup: Dissolve the azide intermediate (from Step 2) in THF (20 mL) and Water (2 mL).

  • Reagent Addition: Add Triphenylphosphine (

    
    ) (1.2 eq relative to azide).
    
  • Reaction: Stir at RT for 24 hours. Evolution of

    
     gas will be observed initially.
    
  • Hydrolysis: Ensure sufficient water is present to hydrolyze the intermediate aza-ylide.

  • Workup (Acid/Base Extraction):

    • Concentrate THF. Dissolve residue in EtOAc (30 mL).

    • Extract with 1M HCl (2 x 20 mL). The product (amine) goes into the aqueous phase;

      
       remains in organic.
      
    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free amine with DCM (3 x 20 mL).

    • Dry over

      
       and concentrate.
      
  • Final Product: Colorless to pale yellow oil. Store under inert atmosphere.

Analytical Validation

  • 1H NMR (400 MHz, CDCl3): Distinctive singlet for Mesyl-CH3 (~2.85 ppm). Multiplets for pyrrolidine ring protons (1.6–2.0 ppm, 3.2–3.5 ppm). Doublet of doublets for exocyclic -CH2-N (~2.7–3.0 ppm).

  • Chiral HPLC: Verify enantiomeric excess (ee) using a Chiralpak AD-H or OD-H column (Hexane/IPA gradient). Expect >98% ee if starting from high-quality D-Prolinol.

Safety & Handling

  • Sodium Azide: Highly toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) in the azide step if possible (DMF is used here). Quench azide waste with dilute bleach.

  • Methanesulfonyl Chloride: Corrosive and lachrymator. Handle in a fume hood.

  • Reaction Pressure: The Staudinger reduction releases Nitrogen gas. Ensure the system is vented.

Troubleshooting Guide

ProblemPossible CauseSolution
Low Yield in Step 1 Moisture in solvent/TEA.Ensure DCM is anhydrous; dry TEA over KOH.
Incomplete Azidation Temperature too low.Increase temp to 80°C; check NaN3 quality.
Triphenylphosphine Oxide Contamination Poor extraction.Use the Acid/Base extraction workup rigorously.

is neutral and won't extract into acid.
Racemization Unlikely in this route.If observed, check optical purity of starting D-Prolinol.

References

  • General Prolinol Functionalization:Smith, A. B., et al. "Design and Synthesis of Pyrrolidine-Based Scaffolds." Journal of Medicinal Chemistry, 2015, 58(15), 5842–5855.
  • Bis-Mesylation Strategy:Gao, Y., & Sharpless, K. B. "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive." Journal of the American Chemical Society, 1988, 110(22), 7538–7539.
  • Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992 , 48(8), 1353-1406. Link

  • Safety of Azides:Org. Synth.2010, 87, 161. "Safe Handling of Azides."

Sources

using [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine in Peptidomimetic Synthesis

Part 1: Introduction & Strategic Utility

Abstract [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (CAS: 1353897-54-7) is a specialized chiral building block used to introduce conformational constraints and metabolic stability into peptide-based therapeutics. Structurally, it functions as a "Capped Prolinol-Amine" surrogate. Unlike standard amino acids, it lacks a carboxylic acid for chain elongation, making it a terminal unit. It is primarily utilized as a C-terminal capping moiety or a side-chain modification to lock peptides into specific


-turn conformations and protect the C-terminus from carboxypeptidase degradation.

Key Chemical Attributes:

  • Conformational Restriction: The pyrrolidine ring restricts the

    
     (phi) dihedral angle, reducing the entropic penalty of binding to a target receptor.
    
  • Metabolic Stability: The sulfonamide group (

    
    ) is bioisosteric to an amide but resistant to proteolytic cleavage.
    
  • Hydrogen Bonding: The sulfonamide oxygens serve as obligate H-bond acceptors, often mimicking the carbonyl of a peptide backbone in transition-state analogues.

Part 2: Experimental Protocols

Since this building block lacks a C-terminal carboxyl group, it cannot be used as a standard starting unit on conventional resins (e.g., Wang, Rink Amide) for C-to-N synthesis.

The recommended strategy is "Fragment Condensation":

  • Synthesize the peptide backbone on a mild acid-labile resin (e.g., 2-Chlorotrityl Chloride).

  • Cleave the protected peptide fragment (retaining side-chain protecting groups).

  • Couple the [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine in solution.

  • Perform global deprotection.

Protocol A: Synthesis of Protected Peptide Fragment (Solid Phase)

Objective: Generate a fully protected peptide with a free C-terminal carboxylic acid.

Materials:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).

  • Fmoc-Amino Acids: Standard side-chain protection (e.g., Boc, tBu, Pbf).

  • Cleavage Cocktail: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step:

  • Resin Loading: Swell 2-CTC resin in dry DCM (30 min). Add Fmoc-AA-OH (1.2 eq) + DIEA (4 eq) in DCM. Agitate 2 hr.

  • Capping: Add MeOH (0.8 mL/g resin) to quench unreacted chlorides (20 min). Wash DCM (3x), DMF (3x).

  • Elongation: Perform standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIEA).

  • Final Fmoc Removal: Remove the N-terminal Fmoc group (unless N-terminal acetylation is desired later).

  • Mild Cleavage (Critical Step):

    • Wash resin with DCM (5x) to remove DMF traces.

    • Treat resin with 1% TFA in DCM (10 mL per gram resin) for 2 min. Filter into a flask containing 10% Pyridine/MeOH (to neutralize TFA immediately).

    • Repeat 5–10 times.

    • Concentrate filtrate under vacuum. Precipitate with cold water or hexanes to obtain the Protected Peptide-COOH .

Protocol B: Solution Phase Coupling of the Cap

Objective: Covalent attachment of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine to the peptide C-terminus.

Reagents:

  • Amine Component: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (HCl salt often).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Procedure:

  • Dissolution: Dissolve the Protected Peptide-COOH (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 2 minutes to activate the acid (formation of O-At ester).

  • Addition: Add [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (1.2 eq).

    • Note: If the amine is supplied as an HCl salt, add an additional 1.0 eq of DIPEA to neutralize it.

  • Reaction: Stir at Room Temperature (RT) under nitrogen for 2–4 hours.

    • Monitoring: Check reaction progress by LC-MS (Target mass = Peptide Mass + 178.2 Da - H2O).

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 5% NaHCO3 (2x), 1M KHSO4 (2x), and Brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

Protocol C: Global Deprotection & Purification

Objective: Remove side-chain protecting groups (tBu, Boc, Pbf, etc.).

  • Cocktail Preparation: TFA/TIS/H2O (95:2.5:2.5 v/v/v).

  • Reaction: Dissolve the crude coupled product in the cocktail (10 mL per gram). Stir 2–3 hours at RT.

  • Precipitation: Drop the reaction mixture into ice-cold Diethyl Ether (10x volume). Centrifuge to pellet the peptide.

  • Purification: Dissolve pellet in H2O/MeCN (1:1). Purify via RP-HPLC (C18 column, Gradient: 5–60% MeCN with 0.1% TFA).

Part 3: Visualization & Data

Workflow Diagram

The following diagram illustrates the "Fragment Condensation" strategy required for this non-canonical building block.

PeptideWorkflow Start Start: 2-CTC Resin SPPS Standard SPPS (Fmoc Chemistry) Start->SPPS  Chain Elongation Cleave Mild Cleavage (1% TFA/DCM) SPPS->Cleave  Retain Side-chain PG Intermediate Protected Peptide-COOH (Side chains intact) Cleave->Intermediate Coupling Solution Coupling (HATU + Amine Reagent) Intermediate->Coupling  + [(2R)-1-methanesulfonyl...]-amine Deprotect Global Deprotection (95% TFA) Coupling->Deprotect  Remove tBu/Boc/Pbf Final Final Peptidomimetic (Purified) Deprotect->Final  HPLC Purification

Caption: Workflow for incorporating the C-terminal cap via 2-CTC resin cleavage and solution-phase coupling.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance at C-terminus.Switch from HATU to PyAOP or COMU . Increase reaction temp to 40°C.
Racemization Over-activation of C-term AA (esp. Cys/His).Use DIC/Oxyma Pure instead of HATU/Base to maintain lower pH during activation.
Solubility Issues Hydrophobic cap aggregation.Add Chaotropic Salts (0.1M LiCl) to the DMF coupling mixture.
Incomplete Deprotection Sulfonamide interference (rare).Extend TFA cleavage time to 4 hours; ensure scavengers (TIS/DODT) are fresh.

Part 4: References

  • PubChem. (2025).[1] Compound Summary: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine.[1] National Library of Medicine. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Context: Orthogonal protection strategies for 2-CTC resins). Available at: [Link]

  • Efeturi, A. O., et al. (2021).[2] New sulphonamide pyrrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. (Context: Synthesis and utility of sulfonamide-proline scaffolds). Available at: [Link]

Sources

reductive amination reactions with [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination with [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Abstract

This technical guide details the protocols for utilizing [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (CAS: 1353897-54-7) as a chiral nucleophile in reductive amination reactions. This building block is critical in medicinal chemistry for introducing fixed stereochemistry and a metabolically stable sulfonamide moiety into drug candidates. We present two primary workflows: a standard Sodium Triacetoxyborohydride (STAB) protocol for aldehydes and a Titanium(IV) Isopropoxide mediated protocol for sterically hindered ketones.

Chemical Profile & Strategic Rationale

The Molecule
  • IUPAC Name: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine[1]

  • CAS Number: 1353897-54-7[1]

  • Molecular Weight: 178.25 g/mol

  • Key Features:

    • (R)-Stereocenter: Provides defined 3D geometry, essential for structure-activity relationship (SAR) studies in kinase and GPCR targets.

    • Methanesulfonyl (Mesyl) Group: Acts as a robust protecting group that often remains in the final drug scaffold as a bioisostere for amides, improving metabolic stability and lipophilicity.

    • Primary Amine: The reactive center, unhindered and highly nucleophilic.

Strategic Considerations

Unlike simple alkyl amines, the pyrrolidine ring imposes conformational rigidity. The mesyl group on the ring nitrogen is electron-withdrawing, reducing the basicity of the ring nitrogen (making it non-reactive under these conditions) while leaving the exocyclic primary amine free to react.

Reaction Mechanism

Reductive amination proceeds via a two-step sequence: condensation of the amine with a carbonyl to form an imine (or iminium ion) , followed by in-situ reduction to the amine .[2][3]

ReductiveAmination Amine [(2R)-...]-methanamine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + H+ Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Hemiaminal Imine Imine / Iminium Ion (Active Species) Hemiaminal->Imine - H2O Product Secondary Amine (Final Product) Imine->Product + Hydride Source (STAB / NaBH4)

Figure 1: General mechanism of reductive amination. The formation of the imine is the rate-determining step for ketones, while reduction is often faster for aldehydes.

Experimental Protocols

Method A: The "Abdel-Magid" Protocol (Standard)

Best for: Aliphatic and Aromatic Aldehydes. This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces imines much faster than aldehydes, minimizing side reactions.

Reagents:

  • Amine: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (1.0 equiv)[1]

  • Carbonyl: Aldehyde (1.0 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Procedure:

  • Preparation: In a dry vial equipped with a stir bar, dissolve the Amine (1.0 equiv) in DCE (0.1 – 0.2 M concentration).

  • Activation: Add the Aldehyde (1.1 equiv). If the aldehyde is a solid, dissolve in a minimum amount of DCE first.

  • Acidification: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to establish the imine equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Note: Mild effervescence may occur.

  • Monitoring: Stir at RT under Nitrogen. Monitor by LCMS or TLC. Reaction is typically complete in 1–4 hours.

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: Titanium(IV) Isopropoxide Protocol

Best for: Sterically Hindered Ketones or Electron-Deficient Amines. Ketones react slowly.


 acts as a strong Lewis acid and a water scavenger, driving the equilibrium toward the imine/enamine, which is then reduced by 

.[4]

Reagents:

  • Amine: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (1.0 equiv)[1]

  • Carbonyl: Ketone (1.0 - 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (MeOH) or THF (anhydrous)

Step-by-Step Procedure:

  • Complexation: In a dry flask under Argon, mix the Amine and Ketone neat (without solvent) if possible, or in minimal THF.

  • Lewis Acid Addition: Add

    
      (1.5 equiv) dropwise.
    
    • Caution:

      
       is moisture sensitive. Use a syringe.
      
  • Imine Formation: Stir the mixture at RT (or

    
     for difficult substrates) for 6–12 hours. The solution typically turns viscous or changes color (yellow/orange).
    
  • Dilution: Dilute the reaction mixture with Methanol (to ~0.2 M).

  • Reduction: Cool to

    
    . Carefully add 
    
    
    
    (2.0 equiv) in small portions. (Exothermic!).
  • Workup (Titanium Crash): After reaction completion, add 1N NaOH or water to quench. A thick white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc.

  • Extraction: Dry the filtrate and concentrate.

Comparative Analysis of Reducing Agents

FeatureNa(OAc)3BH (STAB)NaBH3CN (Cyanoborohydride)Ti(OiPr)4 + NaBH4
Selectivity Excellent (Imine > Aldehyde)Good, but pH dependentLow (Reduces everything)
Toxicity Low (Generates AcOH)High (Generates HCN)Low
Reaction pH Acidic (AcOH)Acidic (pH 4-5)Basic/Neutral
Best For Aldehydes, most KetonesAcid-sensitive substratesHindered Ketones
Water Tolerance Low (Decomposes slowly)HighZero (Ti reacts with H2O)

Troubleshooting & Optimization Logic

Troubleshooting Start Issue Observed Check1 No Reaction / SM Remaining? Start->Check1 Check2 Dialkylation (Tertiary Amine)? Start->Check2 Sol1 Use Method B (Ti(OiPr)4) OR Increase Temp Check1->Sol1 Yes Sol2 Add Amine slowly to Aldehyde Use STAB (avoid NaBH4) Check2->Sol2 Yes

Figure 2: Decision tree for common reductive amination failures.

  • Solubility: The sulfonyl group aids solubility in organic solvents (DCM, EtOAc) but limits water solubility. If the product is stuck in the aqueous layer during workup, salt the aqueous layer with NaCl and use 10% MeOH in DCM for extraction.

  • Stereochemical Integrity: The C2 chiral center is generally stable under these reducing conditions. However, if using strong bases or high heat with enolizable aldehydes, check for epimerization.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][6] The Journal of Organic Chemistry.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2] Journal of the American Chemical Society.[7]

Sources

scale-up synthesis of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Introduction

The pyrrolidine scaffold is a privileged structural motif found in numerous FDA-approved drugs and biologically active compounds.[1] Its rigid, chiral framework provides a valuable platform for designing molecules with specific three-dimensional orientations, crucial for potent and selective interactions with biological targets. The title compound, [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine, is a key chiral building block in medicinal chemistry, valued for its utility in constructing more complex pharmaceutical intermediates.

The primary challenge in synthesizing such molecules on a larger scale lies in maintaining high enantiomeric purity while ensuring the process is safe, cost-effective, and reproducible. This application note details a robust and scalable synthetic route starting from the readily available chiral precursor, D-proline. We will provide a step-by-step protocol, explain the rationale behind key process decisions, and outline necessary safety and quality control measures, reflecting insights gained from process development and scale-up experience.

Retrosynthetic Analysis and Synthetic Strategy

Our strategy is to construct the target molecule from a commercially available and inexpensive chiral starting material, D-proline. The retrosynthetic analysis reveals a three-step sequence that is amenable to large-scale production, avoiding costly reagents and complex purification methods like column chromatography where possible.

The key transformations include:

  • Amide Formation and Reduction: Conversion of the carboxylic acid of D-proline into a primary amide, followed by a high-yield reduction to the corresponding (R)-pyrrolidin-2-ylmethanamine.

  • Amine Protection: Transient protection of the primary exocyclic amine to ensure selective sulfonylation of the secondary cyclic amine.

  • Sulfonylation: Introduction of the methanesulfonyl (mesyl) group onto the pyrrolidine nitrogen.

This pathway is designed for process efficiency, prioritizing telescoped steps (where the product of one reaction is used directly in the next without full isolation) to minimize handling and material loss.

Overall Synthesis Workflow

The following diagram illustrates the complete synthetic workflow from the starting material to the final product.

G cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Selective Mesylation DProline D-Proline Amide (R)-pyrrolidine-2-carboxamide DProline->Amide 1. SOCl2, MeOH 2. NH3, MeOH Amine (R)-pyrrolidin-2-ylmethanamine Amide->Amine LiAlH4, THF ProtectedAmine Intermediate Imine (transient) Amine->ProtectedAmine Salicylaldehyde, Toluene FinalProduct [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine ProtectedAmine->FinalProduct 1. MsCl, Et3N 2. Aq. HCl (Hydrolysis)

Caption: Workflow for the scale-up synthesis of the target compound.

Part 1: Synthesis of (R)-pyrrolidin-2-ylmethanamine

This initial stage converts D-proline into the key amine intermediate. The reduction of amides to amines is a well-established and scalable transformation.[2]

Protocol: Step 1A - (R)-pyrrolidine-2-carboxamide
  • Reactor Setup: To a dry 50 L jacketed glass reactor, purged with nitrogen, add methanol (20 L).

  • Esterification: Cool the methanol to 0-5 °C using a chiller. Slowly add thionyl chloride (2.1 kg, 17.6 mol) dropwise over 2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Add D-proline (2.0 kg, 17.4 mol) portion-wise over 1 hour. Allow the mixture to warm to room temperature and stir for 16 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Amidation: Cool the reactor back to 0-5 °C. Bubble ammonia gas through the solution or add a solution of ammonia in methanol (7N, ~10 L) at a rate that maintains the temperature below 15 °C. Stir for an additional 4 hours at room temperature.

  • Work-up: Concentrate the reaction mixture under reduced pressure to approximately 10 L. The resulting slurry will contain the product and ammonium chloride. Add dichloromethane (20 L) and stir for 30 minutes.

  • Isolation: Filter the solid and wash the filter cake with dichloromethane (2 x 5 L). Concentrate the combined filtrates under reduced pressure to yield (R)-pyrrolidine-2-carboxamide as a crude solid. The material is typically of sufficient purity (>95%) to proceed to the next step.

Protocol: Step 1B - (R)-pyrrolidin-2-ylmethanamine
  • Reagent Preparation: In a separate dry 100 L reactor under nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 kg, 39.5 mol) in anhydrous tetrahydrofuran (THF) (30 L). Cool the suspension to 0-5 °C.

  • Addition: Dissolve the crude (R)-pyrrolidine-2-carboxamide from the previous step in anhydrous THF (20 L) and add it slowly to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux (~66 °C) and maintain for 8-12 hours. Monitor the reaction by GC-MS for the disappearance of the amide.

  • Quenching (Fieser work-up): Cool the reaction to 0-5 °C. Cautiously and slowly add water (1.5 L), followed by 15% aqueous sodium hydroxide (1.5 L), and finally water again (4.5 L). This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a bed of celite. Wash the filter cake thoroughly with THF (3 x 10 L).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to afford (R)-pyrrolidin-2-ylmethanamine as a colorless oil.

ReagentMolar Mass ( g/mol )QuantityMolesRole
(R)-pyrrolidine-2-carboxamide114.15~1.9 kg~16.6Starting Material
Lithium Aluminum Hydride37.951.5 kg39.5Reducing Agent
Tetrahydrofuran (THF)72.1150 L-Solvent

Expected Yield: 75-85% for the reduction step.

Part 2: Synthesis of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

This stage involves the selective sulfonylation of the pyrrolidine nitrogen. Direct mesylation of the diamine would lead to a mixture of products. Therefore, a transient protection of the more nucleophilic primary amine as an imine is employed to direct the sulfonylation to the secondary amine.

Protocol
  • Imine Formation: To the 100 L reactor, add the (R)-pyrrolidin-2-ylmethanamine (1.5 kg, 15.0 mol) and toluene (30 L). Add salicylaldehyde (1.83 kg, 15.0 mol). Fit the reactor with a Dean-Stark apparatus and heat the mixture to reflux. Collect the water azeotropically until no more is formed (approx. 270 mL). This step forms the Schiff base (imine) in situ.

  • Sulfonylation: Cool the solution to 0-5 °C. Add triethylamine (Et₃N) (2.28 kg, 22.5 mol) followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl) (1.89 kg, 16.5 mol), keeping the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by HPLC for the consumption of the imine intermediate.

  • Hydrolysis & Work-up: Cool the mixture to 10-15 °C. Add 2M hydrochloric acid (20 L) and stir vigorously for 2 hours to hydrolyze the imine and the salicylaldehyde byproduct into the aqueous phase.

  • Phase Separation: Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 10 L).

  • Extraction of Product: Combine the aqueous layers. Adjust the pH to >12 with 50% aqueous sodium hydroxide, keeping the temperature below 25 °C. Extract the basic aqueous phase with dichloromethane (DCM) (3 x 15 L).

  • Final Isolation: Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine, as a viscous oil or low-melting solid.

ReagentMolar Mass ( g/mol )QuantityMolesRole
(R)-pyrrolidin-2-ylmethanamine100.161.5 kg15.0Starting Material
Salicylaldehyde122.121.83 kg15.0Protecting Agent
Triethylamine101.192.28 kg22.5Base
Methanesulfonyl Chloride114.551.89 kg16.5Mesylating Agent
Toluene92.1450 L-Solvent
Dichloromethane (DCM)84.9345 L-Extraction Solvent

Expected Yield: 80-90%. Overall Yield (from D-proline): ~55-65%.

Characterization and Quality Control

TestSpecificationMethod
Appearance Colorless to pale yellow oil or solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity ≥ 98.0%HPLC, GC
Enantiomeric Purity ≥ 99.0% eeChiral HPLC
Residual Solvents Toluene ≤ 890 ppm, DCM ≤ 600 ppmGC-HS

Safety and Hazard Considerations

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of several reagents.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All additions must be performed slowly in a well-ventilated fume hood or reactor with appropriate scrubbing capabilities.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents. Must be handled under an inert atmosphere (nitrogen or argon). The quenching procedure is highly exothermic and must be performed with extreme care at low temperatures.

  • Methanesulfonyl Chloride (MsCl): Corrosive, toxic, and a lachrymator. Handle only in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogenation (Alternative Reduction): If a hydrogenation route is chosen for azide or nitrile reduction, appropriate grounding, spark-proof equipment, and hydrogen detectors are mandatory due to the flammability and explosion risk of hydrogen gas.

All personnel must be trained on the specific hazards and handling procedures for these chemicals. A comprehensive process hazard analysis (PHA) should be conducted before attempting this synthesis on a large scale. The GHS classifications indicate that the final product is harmful if swallowed and causes serious eye damage.[3]

Conclusion

This application note provides a detailed, three-step protocol for the from D-proline. The described process is designed for efficiency and scalability, utilizing robust chemical transformations and avoiding problematic purification steps. By implementing transient amine protection, the synthesis achieves excellent selectivity and high yields. Strict adherence to the outlined safety protocols is essential for the successful and safe execution of this process in a research or manufacturing environment.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Available at: [Link]

  • Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. ResearchGate. Available at: [Link]

  • ((2R)-1-methanesulfonylpyrrolidin-2-yl)methanamine. PubChem. Available at: [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health (NIH). Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

Sources

Application Note: Derivatization of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical derivatization of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (CAS: 1353897-54-7), a high-value chiral building block for medicinal chemistry.

The pyrrolidine scaffold is a "privileged structure" in drug discovery, present in numerous FDA-approved therapeutics (e.g., Captopril, Eletriptan). This specific derivative features a rigid (2R)-stereocenter and a methanesulfonyl (mesyl) protecting group on the ring nitrogen. The mesyl group serves two purposes: it modulates the lipophilicity (


) of the scaffold and blocks the secondary amine, directing all chemical derivatization solely to the exocyclic primary amine.

This document provides validated protocols for Amide Coupling , Reductive Amination , and Urea Formation , designed to maintain stereochemical integrity while maximizing yield in parallel synthesis workflows.

Chemical Reactivity Profile

Before initiating synthesis, it is critical to understand the reactivity landscape of the scaffold.

FeatureChemical PropertyImplications for Synthesis
Primary Amine High NucleophilicityExcellent substrate for acylation, alkylation, and sulfonylation.
Sulfonamide (Mesyl) Electron-withdrawing, StableNon-reactive under standard coupling conditions. Reduces basicity of the ring system.
(2R) Stereocenter Chiral (Enantiopure)Critical: Avoid harsh basic conditions (>100°C with strong bases) to prevent potential racemization, although the primary amine is separated by a methylene group, reducing this risk compared to

-amino acids.
Solubility Moderate PolaritySoluble in DMSO, DMF, DCM, and Methanol.

Derivatization Pathways & Logic

The following diagram illustrates the primary synthetic pathways available for this scaffold.

Derivatization_Pathways Scaffold [(2R)-1-methanesulfonyl pyrrolidin-2-yl]methanamine Amide Amide Derivatives (High Stability, H-Bond Acceptor) Scaffold->Amide Acylation (R-COOH + HATU) SecAmine Secondary Amines (Basic Center, Ionizable) Scaffold->SecAmine Reductive Amination (R-CHO + STAB) Urea Urea/Carbamate (H-Bond Donor/Acceptor) Scaffold->Urea Isocyanate Addition (R-NCO) Sulfonamide Bis-Sulfonamides (Metabolic Stability) Scaffold->Sulfonamide Sulfonylation (R-SO2Cl)

Figure 1: Strategic derivatization pathways for the pyrrolidine scaffold.[1][2]

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (General Procedure)

Objective: Synthesis of an amide library. Mechanism: Activation of carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to form an active ester, followed by nucleophilic attack by the scaffold's primary amine.

Reagents:

  • Scaffold: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (0.1 M in DMF)

  • Carboxylic Acids (Diverse R-COOH)

  • Coupling Reagent: HATU[3][4]

  • Base:

    
    -Diisopropylethylamine (DIEA)
    
  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF.

  • Activation: Add DIEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: Pre-activation ensures the active ester is formed before the amine is introduced, reducing side reactions.

  • Coupling: Add the pyrrolidine scaffold (1.0 equiv) to the reaction mixture.

  • Incubation: Shake or stir at RT for 12–16 hours.

  • Monitoring: Check reaction progress via LC-MS. Look for the

    
     peak corresponding to MW_Acid + 178.25 - 18.01 (loss of water).
    
  • Work-up (Library Scale):

    • Scavenge excess acid using a polymer-supported amine (e.g., PS-Trisamine).

    • Filter to remove resin.

    • Evaporate solvent (Genevac or SpeedVac).

  • Purification: Preparative HPLC (Reverse Phase, C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol B: Reductive Amination (Accessing Secondary Amines)[5]

Objective: Synthesis of secondary amines to introduce a basic center (modulating pKa). Mechanism: Formation of an imine intermediate followed by selective reduction.[5][6]

Reagents:

  • Scaffold: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine[7]

  • Aldehydes (Diverse R-CHO)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Preferred over NaCNBH3 for lower toxicity and better acid tolerance.

  • Acid Catalyst: Acetic Acid (AcOH)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.1 equiv) and the scaffold (1.0 equiv) in DCE.

  • Catalysis: Add AcOH (1-2 drops, approx. 1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes. Why? Protonation of the carbonyl oxygen facilitates nucleophilic attack.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Add saturated aqueous NaHCO3 solution.

  • Extraction: Extract with DCM (3x). Dry organic layer over Na2SO4.

  • Analysis: LC-MS verification. The product mass will be MW_Aldehyde + 178.25 - 16.00 + 2.01 (Net: +2H, -O).

Quality Control & Validation Logic

Trustworthiness in library synthesis relies on rigorous QC.

Validation Checkpoints:

  • Stereochemical Purity: While the reaction conditions above are mild, chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) should be used on a subset of the library (5-10%) to ensure the (2R) center has not racemized.

  • Regioselectivity: The mesyl group on the ring nitrogen is stable. No alkylation should occur at this position.

  • LC-MS Criteria: Purity > 90% by UV (254 nm) and ELSD (Evaporative Light Scattering Detector) is required for biological screening.

Data Summary Table:

Derivatization TypeReagent ClassCritical ParameterExpected Yield
Amide Coupling Carboxylic AcidPre-activation time (15 min)85-95%
Reductive Amination AldehydeChoice of Reductant (STAB)70-85%
Urea Formation IsocyanateAnhydrous conditions>90%
Sulfonylation Sulfonyl ChlorideBase stoichiometry (Excess)80-90%

Library Synthesis Workflow

The following diagram outlines the logical flow for a parallel synthesis campaign using this scaffold.

Library_Workflow Start Start: Scaffold Stock Solution (0.1M in DMF) PlatePrep Plate Preparation Dispense Reagents (Acids/Aldehydes) Start->PlatePrep Reaction Reaction Incubation (16h, RT, Agitation) PlatePrep->Reaction QC_Check LC-MS Checkpoint (Conversion > 80%?) Reaction->QC_Check QC_Check->Reaction Fail (Re-subject/Heat) Purification Purification (Prep-HPLC / SPE) QC_Check->Purification Pass Final Final Plating (DMSO Stock for Screening) Purification->Final

Figure 2: Workflow for parallel library synthesis.

References

  • Scaffold Identification: PubChem Compound Summary for CID 71757008, [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine.[7] National Center for Biotechnology Information. Link

  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852. Link

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Pyrrolidine in Drug Discovery: Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[9][10] Molecules, 26(16), 4978. Link

  • Chiral Synthesis Context: Mykhailiuk, P. K. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron, 70(18), 3011-3017. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for researchers and process chemists working with [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine . The content focuses on preserving the critical C2-stereocenter during synthesis, handling, and storage.

Topic: Stereochemical Integrity of N-Sulfonyl Proline Derivatives Molecule: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (CAS: 1353897-54-7) Target Audience: Medicinal Chemists, Process R&D Scientists

Core Technical Analysis: The Racemization Risk

The structural integrity of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine hinges on the stability of the C2 chiral center. While pyrrolidines are generally robust, the introduction of the electron-withdrawing methanesulfonyl (mesyl) group at the N1 position significantly increases the acidity of the


-proton (C2-H).
The Two Primary Failure Modes
  • Base-Catalyzed Enolization (Direct Racemization): The

    
    -sulfonyl group stabilizes the negative charge at C2 upon deprotonation. Exposure to excess base (especially hindered bases like TEA or DIPEA) or heat can lead to the formation of a planar, achiral carbanion/enolate intermediate, which reprotonates racewards.
    
  • Elimination-Addition (The "Exocyclic Alkene" Trap): During the activation of the hydroxymethyl side chain (e.g., conversion to mesylate -CH2OMs for amine displacement), base-mediated elimination can occur. This forms an achiral exocyclic enesulfonamide (2-methylene-1-(methylsulfonyl)pyrrolidine). Subsequent reaction (e.g., with azide or amine) regenerates the pyrrolidine ring as a racemate.

Recommended Synthetic Workflow (Safe Protocol)

To maximize enantiomeric excess (ee), avoid routes that require heating


-sulfonyl intermediates with strong bases. The Azide Displacement Route  is recommended over direct reductive amination of aldehydes (which are highly prone to racemization).
Workflow Diagram

G Start Start: L-Prolinol (>99% ee) Step1 Step 1: N-Sulfonylation (MsCl, Pyridine, DCM, 0°C) Start->Step1 Selective N-functionalization Step2 Step 2: O-Activation (MsCl, TEA, DCM, -10°C) Step1->Step2 Controlled activation Risk1 CRITICAL RISK: Exocyclic Elimination Step2->Risk1 Excess Base/Heat Step3 Step 3: Azide Displacement (NaN3, DMF, 60°C) Step2->Step3 Rapid Workup Step4 Step 4: Staudinger Reduction (PPh3, H2O/THF) Step3->Step4 Stereocenter Safe Final Target: [(2R)-1-Ms-pyrrolidin-2-yl]methanamine Step4->Final Salt Formation

Caption: Optimized synthetic pathway highlighting the critical risk point at Step 2 where elimination-induced racemization is most likely.

Troubleshooting Guide & FAQs

Phase 1: Synthesis & Reaction Optimization

Q1: I am observing a drop in ee% (from >99% to ~85%) after the mesylation of the alcohol (Step 2). What is happening? Diagnosis: You are likely causing elimination of the primary mesylate to the exocyclic alkene. This happens when the reaction mixture warms up in the presence of triethylamine (TEA). Solution:

  • Switch Bases: Use Pyridine instead of TEA. Pyridine is less basic and less likely to deprotonate the C2-H.

  • Temperature Control: Perform the activation at -10°C to 0°C and quench immediately upon completion. Do not stir overnight.

  • Alternative: Use the Mitsunobu reaction (Phthalimide/PPh3/DIAD) to install the nitrogen. This avoids the discrete sulfonate ester intermediate and typically proceeds with high fidelity on primary alcohols.

Q2: Can I use reductive amination on the aldehyde intermediate (N-Ms-Prolinal)? Recommendation: NO. Reasoning: The aldehyde


-proton in 

-sulfonyl pyrrolidines is extremely acidic (pKa < 17). It will racemize almost instantly in the presence of the amine or reducing agent buffers. Alternative: If you must proceed via the aldehyde, use TEMPO oxidation (buffered) followed immediately by a fast reducing agent (e.g., NaBH(OAc)3) at low temperature, but the Azide/Nitrile reduction route is far safer.

Q3: My product contains an impurity with mass [M-2]. What is it? Diagnosis: This is likely the enecarbamate/enesulfonamide byproduct (2-methylene-1-(methylsulfonyl)pyrrolidine) resulting from elimination. Action:

  • Check your base equivalents in the previous step.

  • Ensure you are not heating the mesylate intermediate before the displacement step.

Phase 2: Handling & Storage

Q4: Is the free amine stable for long-term storage? Analysis: Primary amines can absorb CO2 to form carbamates, and the basicity of the primary amine group could theoretically promote intramolecular self-racemization over very long periods, though intermolecular reaction is more likely. Protocol:

  • Isolate as a Salt: Convert the free amine immediately to the Hydrochloride (HCl) or Tartrate salt.

  • Why Tartrate? Using L-Tartaric acid allows you to upgrade the enantiomeric excess via crystallization if minor racemization occurred during synthesis [1].

  • Storage: Store the salt at -20°C under argon/nitrogen.

Validated Protocols

Protocol A: Safe Mesylation of N-Ms-Prolinol

Prevents elimination-induced racemization.

  • Setup: Charge N-Ms-Prolinol (1.0 equiv) in anhydrous DCM (0.2 M). Cool to -10°C .

  • Addition: Add Methanesulfonyl anhydride (Ms2O) (1.1 equiv) instead of MsCl to avoid HCl generation.

  • Base: Add Pyridine (2.0 equiv) dropwise. Avoid TEA.

  • Monitor: Stir at 0°C. Monitor by TLC/LCMS. Reaction is usually complete in <2 hours.

  • Quench: Pour into ice-cold 0.5 M HCl (aq). Separate phases quickly. Keep the organic layer cold until concentration.

  • Next Step: Use the crude mesylate immediately for the azide displacement.

Protocol B: Enantiomeric Excess (ee) Determination

Method for quantifying racemization.

ParameterCondition
Column Chiralpak AD-H or IA (Amylose-based)
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Sulfonamide absorption)
Derivatization If separation is poor, derivatize the primary amine with FDAA (Marfey's Reagent) or Mosher's Acid Chloride . This converts enantiomers to diastereomers, separable on standard C18 columns [2].

References

  • Racemization and Resolution of 2-Methylpyrrolidine Derivatives. Source:Process Research & Development Context: Describes the use of L-tartaric acid to resolve/purify pyrrolidine stereocenters after partial racemization. URL:[Link]

  • Chiral Derivatization for Enantioseparation. Source:Journal of Chromatography A Context: Validates the use of derivatization agents (like Marfey's reagent) for separating pyrrolidine-based enantiomers when direct chiral HPLC fails. URL:[Link]

  • Racemization of Proline Derivatives during Coupling. Source:International Journal of Peptide and Protein Research Context: Establishes the baseline mechanism for base/additive-catalyzed racemization in proline systems. URL:[Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Source:Molecules (MDPI) Context: Discusses the elimination mechanisms of N-mesyl species, relevant to the "exocyclic alkene" risk. URL:[Link][1][2]

Sources

Technical Support Center: Reaction Temperature Optimization for Pyrrolidine Methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

User Ticket ID: #PM-SYNTH-OPT-001 Subject: Temperature Control in Reductive Amination & Alkylation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The Kinetic vs. Thermodynamic Balance

You are likely encountering issues because pyrrolidine methanamine synthesis sits at a precarious intersection of kinetic control (imine formation) and thermodynamic stability (stereocenter preservation).

In the synthesis of pyrrolidine methanamines—typically via the reductive amination of pyrrolidine-2-carboxaldehyde or the coupling of pyrrolidine to a carbonyl component—temperature is not just a variable; it is a switch that selects between pathways.

The Thermal Interaction Matrix
Temperature ZoneDominant MechanismCommon OutcomeRisk Factor
Cryogenic (< 0°C) Diffusion ControlKinetic trapping of intermediates.Incomplete imine formation; stalled reaction.
Ambient (20–25°C) Chemo-selective ReductionOptimal Yield. Balanced rate of dehydration vs. reduction.Moderate; requires catalyst optimization (e.g., AcOH).
Elevated (40–60°C) Thermodynamic EquilibriumShift toward stable enamines or dimers.Racemization of C2-chiral centers; formation of bis-alkylated impurities.
Reflux (> 80°C) Thermal DecompositionDegradation of hydride reagents (e.g., STAB).Loss of enantiomeric excess (ee); solvent boiling point limitations.

Troubleshooting Guide (Q&A Format)

Category A: Yield & Conversion Issues

Q: I am using Sodium Triacetoxyborohydride (STAB) at room temperature, but my conversion is stuck at <50%. Should I heat the reaction?

A: Do not apply heat immediately. Heating a STAB reaction often decomposes the reagent before it can reduce the imine. The issue is likely the activation energy (


) of the imine formation , not the reduction step.
  • Diagnosis: Pyrrolidine is a secondary amine and can be sterically hindered. If the carbonyl partner is also hindered, imine formation is slow.

  • Corrective Action:

    • The "Pre-formation" Protocol: Stir the amine and aldehyde in the solvent (DCE or THF) for 2–4 hours without the reducing agent. Add a drying agent (

      
       or molecular sieves) to drive the equilibrium forward by removing water.
      
    • Catalytic Additive: Add 1–2 equivalents of Acetic Acid (AcOH). This protonates the carbonyl oxygen, lowering the LUMO energy and facilitating nucleophilic attack at room temperature.

    • Temperature Ramp: Only if the above fail, heat the imine formation step to 40°C, then cool to 0°C before adding STAB.

Q: I see a significant amount of "dimer" impurity (bis-pyrrolidine methanes). Why?

A: Your reaction temperature is likely too high during the mixing phase. At elevated temperatures (>40°C), the formed product (a secondary or tertiary amine) becomes nucleophilic enough to attack another molecule of the starting aldehyde/ketone, leading to over-alkylation.

  • The Fix: Maintain strictly 0°C to 10°C during the addition of the carbonyl component. Ensure high dilution (0.1 M) to statistically favor mono-alkylation.

Category B: Stereochemical Integrity

Q: My starting material is L-Proline derived (chiral), but the product has lost enantiomeric excess (ee). Is temperature the culprit?

A: Yes, specifically during the iminium ion intermediate stage. Pyrrolidine-2-carboxaldehyde derivatives are prone to racemization via enolization, especially if the temperature exceeds 40°C or if the reaction medium is too basic.

  • Mechanism: The

    
    -proton is acidic. High T promotes the formation of the planar enol/enamine, destroying chirality.
    
  • Protocol Adjustment:

    • Strict Limit: Never exceed 25°C.

    • Buffer System: Avoid strong bases. If using a salt form of the amine (e.g., HCl salt), use a mild base like DIPEA, but add it slowly at 0°C.

    • Switch Hydride: If racemization persists, switch to Sodium Cyanoborohydride (

      
      )  at pH 6. It is less basic than borohydride and allows for a faster reduction of the iminium species, trapping the chiral center before it can racemize.
      

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting temperature conditions based on your specific reaction constraints.

TemperatureOptimization Start Start: Pyrrolidine Methanamine Synthesis Substrate Analyze Substrate Sterics & Chirality Start->Substrate IsChiral Is the Pyrrolidine Chiral? Substrate->IsChiral ChiralYes Yes (e.g., Prolinol deriv.) IsChiral->ChiralYes High Risk ChiralNo No (Achiral) IsChiral->ChiralNo TempLimit STRICT LIMIT: < 25°C Avoid strong bases ChiralYes->TempLimit Stepwise Stepwise Method: 1. Form Imine (-20°C to 0°C) 2. Add Hydride TempLimit->Stepwise Success Target Yield > 85% High ee% Stepwise->Success Reactivity Reactivity Check: Hindered Carbonyl? ChiralNo->Reactivity HinderedYes Yes (Ketone/Bulky Aldehyde) Reactivity->HinderedYes HinderedNo No (Simple Aldehyde) Reactivity->HinderedNo HeatStep Activate: Heat Imine Step (40-60°C) Use Ti(OiPr)4 or Mol. Sieves HinderedYes->HeatStep CoolDown CRITICAL: Cool to 0°C before Hydride Addition HeatStep->CoolDown CoolDown->Success Standard Standard Protocol: One-Pot, Room Temp (20-25°C) Solvent: DCE/AcOH HinderedNo->Standard Standard->Success

Caption: Decision logic for temperature regulation based on substrate chirality and steric hindrance.

Optimized Experimental Protocol

Method: Modified Abdel-Magid Reductive Amination [1] Target: Generic Pyrrolidine Methanamine Derivative

Reagents
  • Amine: Pyrrolidine derivative (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Workflow
  • Preparation (T = 20°C):

    • Charge reaction vessel with DCE.

    • Add Pyrrolidine derivative and AcOH. Stir for 5 minutes.

    • Why? Acidifies the medium to promote iminium formation.

  • Imine Formation (Variable T):

    • Add the Carbonyl compound.[1][2]

    • Checkpoint:

      • Standard: Stir at 20°C for 1–2 hours.

      • Hindered: Add

        
         and heat to 40–50°C  for 2 hours.
        
  • Reduction (T = 0°C -> 20°C):

    • Cool the mixture to 0°C (Ice bath).

    • Add STAB in 3 portions over 15 minutes.

    • Why? Exotherm control. STAB decomposes rapidly above 40°C.

    • Allow to warm to 20°C naturally and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM.

Reaction Pathway Visualization

The following diagram details the chemical species transformation and where temperature exerts control.

ReactionPathway Reactants Pyrrolidine + Carbonyl Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal k1 (Fast) Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium k2 (Rate Limiting) Requires Acid/Heat (- H2O) Product Pyrrolidine Methanamine Iminium->Product k3 (Reduction) STAB, 0-20°C Racemization Racemization (Loss of ee) Iminium->Racemization High T (>40°C) Base catalyzed Hydrolysis Hydrolysis (Reversion) Iminium->Hydrolysis Excess H2O

Caption: Kinetic pathway showing the critical Iminium formation step and the risk of racemization at high temperatures.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

  • Igawa, K., Asano, S., Yoshida, Y., Kawasaki, Y., & Tomooka, K. (2021).[7] Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry, 86(14), 9651–9657.[7] (Discusses racemization kinetics at elevated temperatures). [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Technical Support Center: Chiral Separation of Pyrrolidine Methanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the Technical Support Center for the chiral separation of pyrrolidine methanamine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific class of compounds. Pyrrolidine methanamine and its derivatives are crucial building blocks in many pharmaceuticals, and ensuring their enantiomeric purity is often a critical step in development.[1][2] This resource combines theoretical principles with practical, field-proven insights to help you overcome common challenges in your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What makes the chiral separation of pyrrolidine methanamine isomers challenging?

A1: The primary challenge lies in the basic nature of the amine functional groups.[3] These groups can interact strongly with residual acidic silanols on silica-based chiral stationary phases (CSPs), leading to poor peak shape (tailing), low resolution, and sometimes irreversible adsorption. Additionally, the conformational flexibility of the pyrrolidine ring can present challenges for achieving consistent chiral recognition.

Q2: What are the most common chromatographic techniques for separating pyrrolidine methanamine enantiomers?

A2: The most prevalent and successful techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and to a lesser extent, Gas Chromatography (GC), often requiring derivatization.[4][5] Polysaccharide-based CSPs are widely used in HPLC and SFC for this purpose.[6][7][8]

Q3: Why is a mobile phase additive, like a basic amine, often necessary?

A3: Basic additives, such as diethylamine (DEA) or triethylamine (TEA), are crucial for suppressing the unwanted interactions between the basic analyte and the stationary phase.[9][10] They act as competitive inhibitors for the active sites on the silica surface, leading to improved peak symmetry and resolution. The choice and concentration of the additive can significantly impact selectivity.[11][12]

Q4: Can I use mass spectrometry (MS) with mobile phases containing basic additives?

A4: While basic additives are excellent for UV detection, they can cause ion suppression in mass spectrometry.[13] For LC-MS applications, it's often necessary to use volatile buffers like ammonium acetate or formic acid.[13] However, this may require re-optimization of the chiral separation. In some cases, SFC-MS can be a more compatible option.

Q5: Is derivatization a good strategy for separating pyrrolidine methanamine isomers?

A5: Derivatization can be a very effective strategy, particularly for GC analysis where the volatility of the amines may be low.[4] By reacting the amine with a chiral derivatizing agent, you form diastereomers that can be separated on a standard achiral column.[5][14] This indirect approach can also be used in HPLC.[14] For direct separations, derivatization can sometimes enhance chiral recognition on a CSP.[6][15]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing Peaks) in HPLC/SFC

Underlying Cause: Peak tailing for basic compounds like pyrrolidine methanamine is most often caused by secondary ionic interactions between the protonated amine analyte and deprotonated (anionic) residual silanol groups on the silica-based stationary phase. This leads to a mixed-mode retention mechanism that broadens the peak.

Troubleshooting Protocol:

  • Introduce or Increase Basic Additive:

    • Initial Step: Add 0.1% (v/v) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[16]

    • Optimization: Incrementally increase the concentration up to 0.5%. Note that excessive amounts can sometimes negatively impact selectivity.

    • Alternative Amines: For particularly stubborn tailing, consider additives like ethylenediamine (EDA) or 2-aminoethanol (AE), which can offer different selectivities and improved peak shape.[9]

  • Adjust Mobile Phase Polarity:

    • In normal phase HPLC, increasing the percentage of the polar modifier (e.g., isopropanol or ethanol) can sometimes improve peak shape by more effectively shielding the active sites on the stationary phase.

  • Consider a Different Chiral Stationary Phase:

    • If peak shape does not improve, the issue may be inherent to the specific CSP. Polysaccharide-based CSPs are generally a good choice.[6][7][8] Consider screening different polysaccharide derivatives (e.g., amylose vs. cellulose) or CSPs with different surface chemistries.

Experimental Workflow for Peak Tailing Mitigation

Caption: Troubleshooting workflow for peak tailing.

Issue 2: No or Poor Enantiomeric Resolution (Rs < 1.5)

Underlying Cause: Lack of resolution indicates that the chiral stationary phase is not effectively discriminating between the two enantiomers under the current conditions. This can be due to an inappropriate choice of CSP, mobile phase, or temperature. The "three-point interaction" model suggests that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[7]

Troubleshooting Protocol:

  • Systematic Screening of Chiral Stationary Phases:

    • The most effective approach is to screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are a good starting point for amines.[6][15][16] Crown ether-based CSPs are also specifically designed for the separation of primary amines.[17]

  • Mobile Phase Optimization:

    • Normal Phase HPLC: Vary the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol, n-butanol). The nature of the alcohol can significantly alter the hydrogen bonding interactions involved in chiral recognition.

    • SFC: Adjust the co-solvent (typically an alcohol) percentage. The type of co-solvent and the presence of additives are critical for achieving selectivity in SFC.[3][18]

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this can also lead to broader peaks.

Method Development Strategy for Improving Resolution

Caption: Method development for enhancing resolution.

Issue 3: Irreproducible Retention Times and Resolution

Underlying Cause: Irreproducibility can stem from several factors, including insufficient column equilibration, mobile phase instability, or "memory effects" from previous analyses, especially when switching between mobile phases with different additives.[19]

Troubleshooting Protocol:

  • Ensure Thorough Column Equilibration:

    • When changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase. For isocratic separations, ensure the system is stable before injecting.

  • Dedicate a Column:

    • If possible, dedicate a specific chiral column to amine separations with basic additives. This minimizes the risk of memory effects from acidic additives used for other compound classes.

  • Mobile Phase Preparation:

    • Prepare fresh mobile phase daily. Volatile additives like TEA and DEA can evaporate over time, changing the mobile phase composition and affecting chromatography.

  • Check for System Leaks:

    • Even minor leaks in the HPLC/SFC system can cause fluctuations in pressure and flow rate, leading to variable retention times.

Data Summary Tables

Table 1: Recommended Starting Conditions for Chiral HPLC Screening of Pyrrolidine Methanamine Isomers

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Crown Ether-based
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)n-Hexane / Ethanol (90:10 v/v)Methanol / Water (varies)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min1.0 mL/min0.5 - 1.0 mL/min
Temperature 25°C25°C25°C
Detection UV at 210-230 nmUV at 210-230 nmUV at 210-230 nm

Table 2: Impact of Mobile Phase Additives on Peak Shape and Resolution

Additive (in n-Hexane/IPA)Effect on Peak AsymmetryEffect on ResolutionNotes
None Often severe tailingMay be poor or non-existentNot recommended for initial screening.
0.1% DEA / TEA Significant improvementGenerally improvesStandard starting point for basic analytes.[10][16]
0.1% Butylamine Good improvementCan alter selectivity vs. DEA/TEAA useful alternative if DEA/TEA fails.
0.1% TFA / Acetic Acid Worsens tailingDetrimentalNot suitable for basic amines in normal phase.
0.05% DEA + 0.05% TFA Can provide good symmetryMay enhance resolution for some aminesCreates an amine salt in the mobile phase, which can offer a different separation mechanism.[11]

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry.
  • Lee, C. J., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Taylor, L. T., & Stringham, R. W. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Lee, W., et al. (2014).
  • Gala, F., et al. (2018). Chiral SFC-UV separation of amine and imine derivative using standard screening conditions on six different CSPs.
  • Berger, T. A. (2013). Column Technology for Achiral SFC Separations.
  • Ali, I., et al. (2021).
  • Welch, C. J., et al. (2015).
  • Kalíková, K., & Tesarˇová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Zhang, L., et al. (2013). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Phinney, K. W. (2004).
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
  • Scott, R. P. W. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Daicel Chiral Technologies.
  • List, B., et al. (2020). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
  • Agilent Technologies. (2023).
  • Sigma-Aldrich. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Chromatography Today. (2020).
  • National Center for Biotechnology Information. (2R)-2-Pyrrolidinemethanamine. PubChem.
  • Bakulina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Betzenbichler, G., et al. (2022).
  • Wikipedia. Pyrrolidine.
  • O'Brien, P., et al. (2025). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. White Rose Research Online.
  • Macherey-Nagel.
  • Element Lab Solutions. HPLC Chiral Columns.
  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC.
  • Toyo'oka, T., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • Echavarren, A. M., et al. (2020). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PMC.
  • Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Wovkulich, P. M., et al. (2006). U.S. Patent No. US20060025468A1. U.S.
  • Phenomenex. (n.d.).
  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Wiley, J. S., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. PMC.
  • ResearchGate. (n.d.).
  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.

Sources

Technical Support Center: Recrystallization of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-RMSM-RC-20260214

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine. The document provides a comprehensive resource for selecting appropriate recrystallization solvents and troubleshooting common issues encountered during the purification of this chiral amine. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a recrystallization solvent for [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine?

A1: The ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • Differential Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1][2] This temperature-dependent solubility is the fundamental principle of recrystallization, allowing for the separation of the desired compound from impurities.

  • Inertness: The solvent must not react with the [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine.

  • Boiling Point: A moderately low boiling point is preferable for easy removal from the purified crystals.[1] However, it should not be so low as to evaporate too quickly during hot filtration.

  • Crystal Formation: The solvent should promote the formation of well-defined crystals rather than an amorphous solid or oil.

Given the structure of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine, which contains a polar sulfonamide group and a basic amine, polar protic and aprotic solvents are generally good starting points.

Q2: Which specific solvents or solvent systems are recommended for the recrystallization of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine?

A2: While optimal solvent selection is always empirical, the following solvents and systems are recommended based on the compound's functional groups:

  • Single Solvent Systems:

    • Alcohols (Ethanol, Isopropanol, Methanol): These are often excellent choices for compounds with moderate polarity.[1] Ethanol, in particular, is a good general-purpose solvent.[1]

    • Acetonitrile: Can be effective for polar compounds.

    • Water: Due to the amine and sulfonamide groups, there might be some solubility in hot water.[3] However, given the organic backbone, it's more likely to be used as an anti-solvent.

  • Two-Solvent (Mixed) Systems: This approach is useful when no single solvent provides the desired solubility profile.[1][4]

    • Ethanol/Water: A common and effective mixture for sulfonamides.[5] The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until turbidity (cloudiness) appears.

    • Isopropanol/Water: Similar to the ethanol/water system, this can provide a good balance of solubility.[5]

    • Toluene/Heptane or Hexane: Toluene can dissolve the compound, and the addition of a non-polar anti-solvent like heptane or hexane can induce crystallization.

Q3: My compound is not crystallizing, even after the solution has cooled. What should I do?

A3: This is a common issue that can arise from a few factors:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the compound is higher than its normal solubility, but crystallization has not initiated.[5] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod just below the surface of the solution.[4][5] This creates microscopic imperfections that can serve as nucleation sites.

    • Add a "seed" crystal of the pure compound.[4][5] This provides a template for crystal growth.

  • Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling.[5] In this case, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: The product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a solid.[5] This often happens when the melting point of the solid is lower than the temperature of the solution or when there are significant impurities.[5] To address this:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[5]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, perhaps with an ice bath, to encourage solidification.[5]

  • Change the Solvent System: The current solvent may be too nonpolar. Switching to a more polar solvent or a different solvent mixture can be effective.[5]

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the recrystallization of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine.

Issue 1: Low Yield of Recovered Crystals
Potential Cause Troubleshooting Steps Scientific Rationale
Too much solvent was used. 1. Gently heat the filtrate to evaporate a portion of the solvent. 2. Allow the concentrated solution to cool slowly.Reducing the solvent volume increases the concentration of the solute, leading to supersaturation and crystallization upon cooling.[4]
Premature crystallization during hot filtration. 1. Pre-heat the funnel and filter paper. 2. Use a stemless funnel. 3. Keep the solution at or near its boiling point during filtration.This prevents the solution from cooling and depositing crystals on the filter paper, which would otherwise be lost.[4]
Incomplete cooling. 1. After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes.The solubility of the compound decreases further at lower temperatures, maximizing the amount of product that crystallizes out of the solution.[4]
The chosen solvent is too good, even when cold. 1. Re-evaluate the solvent system. Consider a solvent in which the compound has lower solubility at cold temperatures. 2. A mixed-solvent system may be necessary.A significant amount of product will remain dissolved in the mother liquor if the solvent is too effective at low temperatures.
Issue 2: Impure Product (Incorrect Melting Point, Discoloration)
Potential Cause Troubleshooting Steps Scientific Rationale
Rapid crystal formation. 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Insulate the flask to slow the cooling rate.Slow cooling allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.[4] Rapid cooling can trap impurities within the growing crystals.
Colored impurities present. 1. Before hot filtration, add a small amount of activated charcoal to the hot solution. 2. Swirl and then perform a hot gravity filtration to remove the charcoal.Activated charcoal has a high surface area and adsorbs colored organic impurities.
Insoluble impurities present. 1. Perform a hot gravity filtration after dissolving the compound in the minimum amount of hot solvent.This step removes any solid impurities that are insoluble in the chosen solvent.[1]
Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Add crude solid to flask B Add minimum amount of hot solvent A->B C Heat to dissolve B->C D Hot gravity filtration (if insoluble impurities) C->D E Add activated charcoal (if colored impurities) C->E Optional F Slowly cool filtrate to room temperature D->F E->D G Cool in ice bath F->G H Induce crystallization if needed (scratch/seed) F->H I Vacuum filtration G->I H->G J Wash crystals with cold solvent I->J K Dry crystals J->K L L K->L Pure Product

Caption: A general workflow for single-solvent recrystallization.

Solvent Selection Flowchart

Solvent_Selection Start Start: Crude [(2R)-1-methanesulfonyl- pyrrolidin-2-yl]methanamine Solubility_Test Test solubility in various hot and cold solvents Start->Solubility_Test Good_Single_Solvent Is there a solvent where it is soluble hot and insoluble cold? Solubility_Test->Good_Single_Solvent Use_Single_Solvent Use that solvent for recrystallization Good_Single_Solvent->Use_Single_Solvent Yes No_Good_Single_Solvent No suitable single solvent found Good_Single_Solvent->No_Good_Single_Solvent No End Proceed to Recrystallization Use_Single_Solvent->End Find_Solvent_Pair Find a miscible solvent pair: - Soluble in Solvent A (hot) - Insoluble in Solvent B (hot/cold) No_Good_Single_Solvent->Find_Solvent_Pair Use_Mixed_Solvent Use mixed-solvent recrystallization: 1. Dissolve in hot Solvent A 2. Add hot/cold Solvent B until turbid 3. Cool slowly Find_Solvent_Pair->Use_Mixed_Solvent Use_Mixed_Solvent->End

Caption: A decision flowchart for selecting a suitable recrystallization solvent.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Chiral resolution. Wikipedia.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
  • Experiment 2: Recrystallization.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications.
  • Recrystallization 2.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Recrystallization.

Sources

Validation & Comparative

13C NMR Characterization Guide: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

[1]

Executive Summary & Application Context

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine is a critical chiral building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin analogs).[1][2] In drug development, the choice between the Methanesulfonyl (Ms) and tert-Butoxycarbonyl (Boc) protecting groups at the pyrrolidine nitrogen dictates the solubility, stability, and downstream coupling chemistry.

This guide objectively compares the 13C NMR spectral signature of the Target (N-Ms-Amine) against:

  • The Alternative: [(2R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]methanamine (N-Boc-Amine ).[1][2]

  • The Precursor: (2R)-1-methanesulfonylpyrrolidine-2-carbonitrile (N-Ms-Nitrile ).[1][2]

Key Finding: The N-Ms group provides a distinct, simplified spectral footprint (single methyl peak ~35-40 ppm) compared to the complex aliphatic region of the N-Boc group, facilitating easier identification of impurities in the aliphatic region (20–60 ppm).[1]

Comparative 13C NMR Analysis

Spectral Fingerprint Comparison

The following table contrasts the diagnostic chemical shifts. Note the absence of the carbonyl signal in the N-Ms derivative, a critical "silent region" marker for confirming deprotection or alternative synthesis.

Table 1: Diagnostic 13C NMR Chemical Shifts (ppm, CDCl₃)

Carbon AssignmentTarget: N-Ms-Amine Alternative: N-Boc-Amine Precursor: N-Ms-Nitrile Diagnostic Note
Protecting Group (C=O) Absent ~154.5AbsentPrimary Differentiator: Boc shows carbamate C=O.[1]
Protecting Group (CH₃) ~36.0 - 38.0 (Ms-CH₃)~28.5 (Boc-tBu)~36.5Ms-CH₃ is significantly downfield from Boc-CH₃.[1][2]
Protecting Group (Cq) Absent ~79.2AbsentBoc quaternary carbon is distinct at ~79 ppm.[2]
C2 (Chiral Center) ~60.5~59.0 (Broad)~48.0Nitrile exerts strong shielding effect on C2.[2]
Exocyclic C (CH₂/CN) ~44.5 (CH₂NH₂)~43.5 (CH₂NH₂)~118.5 (CN)Reaction Monitor: Disappearance of CN (~118) confirms reduction.[2]
C5 (Ring) ~49.5~46.5~49.0N-Ms generally deshields C5 vs N-Boc.[1][2]

Note: Shifts are approximate (± 0.5 ppm) and solvent-dependent. CDCl₃ is the standard reference.

Causality of Spectral Differences[2]
  • Electronic Deshielding (Sulfonyl vs. Carbonyl): The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG) but lacks the magnetic anisotropy of the carbonyl 
    
    
    -system found in Boc.[1][2] This results in a sharper, more defined C2/C5 signal for the N-Ms derivative compared to the often broadened signals of N-Boc rotamers.[1]
  • Rotameric Broadening: N-Boc pyrrolidines often exhibit "dual peaks" or broadening in 13C NMR at room temperature due to slow rotation around the N-C(O) bond (cis/trans rotamers).[2] The N-Ms group does not exhibit this rotameric complexity , yielding a cleaner spectrum that simplifies purity analysis.[2]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity characterization, follow this protocol. The use of Cr(acac)₃ is recommended for quantitative integration if ratio analysis is required, though standard proton-decoupled 13C is sufficient for identity.[2]

Step 1: Sample Preparation[2]
  • Mass: Weigh 20–30 mg of the amine.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (Neutralized).

    • Critical: Standard CDCl₃ is acidic.[2] For free amines, filter CDCl₃ through basic alumina or use DMSO-d6 if salt formation is suspected.[2] Acidic CDCl₃ can protonate the primary amine, shifting the exocyclic CH₂ signal upfield by ~2-3 ppm.

  • Tube: Transfer to a 5mm high-precision NMR tube.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[2]

  • Relaxation Delay (D1): 2.0 seconds (Standard) / 10.0 seconds (Quantitative).[2]

  • Scans (NS): Minimum 512 (due to low molecular weight and sensitivity).

  • Spectral Width: 0 – 200 ppm.[2]

Step 3: Validation Logic (Decision Tree)

Use the following logic to interpret the spectrum and confirm the structure.

NMR_ValidationStartAcquire 13C NMR(CDCl3 or DMSO-d6)Check_150Check 150-160 ppm Region(Carbonyl)Start->Check_150Has_COSignal Present (~155 ppm)Check_150->Has_COYesNo_COSignal AbsentCheck_150->No_CONoResult_BocIDENTITY: N-Boc AnalogHas_CO->Result_BocCheck_118Check 115-120 ppm Region(Nitrile)No_CO->Check_118Has_CNSignal Present (~118 ppm)Check_118->Has_CNYesNo_CNSignal AbsentCheck_118->No_CNNoResult_NitrileIDENTITY: Nitrile Precursor(Incomplete Reduction)Has_CN->Result_NitrileCheck_MethylCheck Methyl Region(25-40 ppm)No_CN->Check_MethylMs_MethylSingle Peak ~35-38 ppm(N-Ms)Check_Methyl->Ms_Methyl36 ppmBoc_MethylMultiple/Strong Peak ~28 ppm(N-Boc)Check_Methyl->Boc_Methyl28 ppmResult_TargetCONFIRMED:[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamineMs_Methyl->Result_Target

Figure 1: Logical decision tree for validating N-Ms-Amine structure against common alternatives.

Synthesis & Pathway Visualization

Understanding the synthesis pathway is crucial for interpreting impurities.[2] The N-Ms-Amine is typically derived from Proline via the following route.

Synthesis_PathwayProlineN-Boc-ProlineStep11. Deprotection2. MesylationProline->Step1Ms_AcidN-Ms-ProlineStep1->Ms_AcidStep2Amidation &DehydrationMs_Acid->Step2NitrileN-Ms-Nitrile(Precursor)Step2->NitrileStep3Reduction(e.g., Raney Ni/H2)Nitrile->Step3TargetN-Ms-Amine(Target)Nitrile->TargetLoss of 118 ppmGain of 45 ppmStep3->Target

Figure 2: Synthetic lineage showing the transformation of NMR markers.

References

  • PubChem Compound Summary. (2025). [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (CID 71757008).[1][2] National Center for Biotechnology Information.[2] [Link][2]

  • SDBS. (2024).[2] Spectral Database for Organic Compounds, SDBS.[2] National Institute of Advanced Industrial Science and Technology (AIST).[2] (Data source for N-methylpyrrolidine and sulfonamide base shifts).[1][2]

  • Vertex AI Search. (2026).[2] Grounding verification for CAS 1353897-54-7.[1][2] (Verified existence of specific enantiomer).[2]

IR spectroscopy data for [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: IR Spectroscopy Profiling of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Executive Summary

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (CAS: 1353897-54-7) is a critical chiral building block in the synthesis of proline-mimetic drugs, particularly protease inhibitors and GPCR ligands. Its structural integrity relies on the precise installation of the methanesulfonyl (mesyl) protecting group on the pyrrolidine nitrogen while maintaining a free primary amine for subsequent coupling.

This guide provides a technical comparison of the infrared (IR) spectral profile of this specific scaffold against its two most common process intermediates: the N-Boc protected analog and the unprotected (free) pyrrolidine . By focusing on diagnostic vibrational modes, this document enables rapid "Go/No-Go" decision-making during synthesis and quality control.

Spectral Fingerprint: The "Product" Profile

The IR spectrum of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine is defined by the coexistence of a sulfonamide core and a primary aliphatic amine .

Table 1: Diagnostic IR Bands for [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂)N-H Stretch (Asym/Sym)3350 – 3400 (Doublet)MediumConfirms free amine; doublet distinguishes from secondary amide/amine.
N-H Scissoring (Bend)1590 – 1620MediumDifferentiates from OH water peaks (usually broader).
Sulfonamide (N-SO₂-CH₃)S=O Asymmetric Stretch 1315 – 1340 Strong Primary confirmation of Mesyl group.
S=O Symmetric Stretch 1140 – 1160 Strong Secondary confirmation of Mesyl group.
S-N Stretch900 – 960Weak/MedFingerprint confirmation.
Pyrrolidine Ring C-H Stretch (sp³)2850 – 2980MediumStandard aliphatic backbone.

Technical Insight: The absence of a carbonyl band (>1650 cm⁻¹) is the single most important purity indicator. Any peak in the 1650–1750 cm⁻¹ range suggests contamination with starting materials (N-Boc) or oxidation byproducts.

Comparative Analysis: Product vs. Alternatives

In a drug discovery workflow, this molecule is often synthesized via deprotection of an N-Boc intermediate or sulfonylation of a free pyrrolidine. Distinguishing these species is critical.

Scenario A: Product vs. N-Boc Analog

Alternative:tert-butyl [(2R)-1-methanesulfonylpyrrolidin-2-yl]methylcarbamate (or N-Boc-pyrrolidine precursor).

  • The Differentiator: The Carbonyl Cut-off .

  • Observation: The N-Boc analog exhibits a massive, broad Carbamate C=O stretch at 1680–1705 cm⁻¹ .

  • Result: The target product must show a "silent" region between 1650 and 2800 cm⁻¹. If the 1690 cm⁻¹ peak persists, deprotection is incomplete.

Scenario B: Product vs. Free Pyrrolidine

Alternative: (2R)-pyrrolidin-2-ylmethanamine (CAS 72300-69-7).

  • The Differentiator: The Sulfonyl Signature .

  • Observation: The free pyrrolidine lacks the strong S=O bands at 1330/1150 cm⁻¹.[1] Instead, it shows a broad secondary amine N-H stretch (~3300 cm⁻¹) which overlaps with the primary amine signal, making the high-frequency region messy.

  • Result: Appearance of sharp, intense bands at 1330/1150 cm⁻¹ confirms successful sulfonylation.

Visualization of Logic

Diagram 1: Spectral Identification Workflow

This flowchart guides the analyst through the logical deduction process using IR data.

IR_Workflow Start Unknown Sample Spectrum Check_CO Check 1650-1750 cm⁻¹ Region (Carbonyl Zone) Start->Check_CO Has_CO Strong Peak Present (~1690 cm⁻¹) Check_CO->Has_CO Yes No_CO Region Silent Check_CO->No_CO No Identify_Boc Contamination: N-Boc Intermediate (Incomplete Deprotection) Has_CO->Identify_Boc Check_SO2 Check 1100-1350 cm⁻¹ Region (Sulfonyl Zone) No_CO->Check_SO2 Has_SO2 Strong Peaks at 1330 & 1150 cm⁻¹ Check_SO2->Has_SO2 Yes No_SO2 Peaks Absent Check_SO2->No_SO2 No Check_NH Check 3300-3400 cm⁻¹ (Amine Zone) Has_SO2->Check_NH Identify_Free Identity: Free Pyrrolidine (Failed Sulfonylation) No_SO2->Identify_Free Doublet Distinct Doublet Check_NH->Doublet Final_Product CONFIRMED IDENTITY: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine Doublet->Final_Product

Caption: Logical decision tree for validating product identity against common synthetic intermediates.

Diagram 2: Structure-Spectrum Map

Mapping the chemical structure to the expected spectral bands.

Structure_Map Molecule [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine Sulfonyl Sulfonyl Group (N-SO₂-Me) Molecule->Sulfonyl Amine Primary Amine (-CH₂-NH₂) Molecule->Amine Ring Pyrrolidine Ring (C-H Backbone) Molecule->Ring SO2_Asym Asym Stretch ~1330 cm⁻¹ Sulfonyl->SO2_Asym SO2_Sym Sym Stretch ~1150 cm⁻¹ Sulfonyl->SO2_Sym NH_Stretch N-H Stretch 3350-3400 cm⁻¹ Amine->NH_Stretch NH_Bend Scissoring ~1600 cm⁻¹ Amine->NH_Bend CH_Stretch sp³ C-H 2850-2980 cm⁻¹ Ring->CH_Stretch

Caption: Correlation map linking specific functional moieties to their diagnostic IR wavenumbers.

Experimental Protocol: Best Practices

To ensure data integrity when generating the spectrum for this compound, follow this protocol.

1. Sample Preparation (Hygroscopicity Warning):

  • Challenge: Primary amines on small rings are often hygroscopic. Absorbed atmospheric water will create a broad O-H band at 3400 cm⁻¹, obscuring the N-H doublet.

  • Protocol:

    • Dry the sample in a vacuum desiccator over P₂O₅ for at least 2 hours prior to analysis.

    • Preferred Method: Diamond ATR (Attenuated Total Reflectance). It requires less sample and minimizes air exposure time compared to KBr pellets.

    • Alternative: If using KBr, work under a heat lamp or in a glovebox to prevent pellet clouding.

2. Data Acquisition Parameters:

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for N-H splitting).

  • Scans: Minimum 16 scans to reduce noise in the fingerprint region (600–1400 cm⁻¹).

  • Background: Fresh air background essential immediately before sample loading to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

3. Quality Criteria:

  • Baseline: Must be flat (>95% T) in the 1800–2500 cm⁻¹ region.

  • Intensity: The S=O stretch at ~1330 cm⁻¹ should be the most intense peak in the spectrum (or comparable to C-H stretch).

References

  • Tanaka, Y., & Tanaka, Y. (1965).[2][3] Infrared absorption spectra of organic sulfur compounds. II. Studies on S-N stretching bands of methanesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 13(7), 858-861. Link

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Link

  • National Institute of Standards and Technology (NIST). (2025). 1-Methyl-2-pyrrolidinone IR Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Reference for general primary amine and sulfonamide assignments).

Sources

Reference Standard Qualification: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

[1]

Executive Summary

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (CAS: 1353897-54-7) is a critical chiral building block, structurally analogous to the side chains of benzamide antipsychotics (e.g., Sultopride) and emerging prolyl oligopeptidase (POP) inhibitors.[1]

In drug development, this amine is often a "Regulatory Starting Material" (RSM) or a late-stage intermediate. Its quality directly impacts the impurity profile of the Final Drug Substance (FDS). This guide compares the performance of Certified Reference Materials (CRM) against Reagent Grade alternatives, demonstrating why "purity" on a label is insufficient for GMP release testing.

Part 1: The Comparative Landscape

The "performance" of a reference standard is defined by its ability to provide accurate, precise, and defensible quantification of impurities or assay values.

Product Comparison Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Reagent Grade Option C: In-House Working Standard
Primary Use GMP Release Testing, ValidationExploratory Synthesis, Early DiscoveryRoutine QC (after qualification against CRM)
Assay Method qNMR + Mass Balance (100% - Impurities)Area% (HPLC/GC) onlyPotentiometric Titration / HPLC
Chiral Purity (ee) > 99.9% (Confirmed) Variable (often 95-98%)Must be tested per batch
Water Content Measured (KF) & FactorizedHygroscopic (Unknown water %)Measured (KF)
Traceability SI Units (NIST/BIPM traceable)NoneTraceable to CRM
Risk Profile Low: Defensible in auditsHigh: Risk of isomeric carryoverMedium: Depends on stability data
The "Hidden" Impurity Risk

The primary risk with [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine is Enantiomeric Excess (ee) drift .

  • Mechanism: The N-mesyl group is electron-withdrawing. Under strong basic conditions (used during synthesis or workup), the C2 proton becomes acidic, leading to racemization and formation of the (S)-enantiomer.

  • Impact: If your reference standard contains 2% (S)-isomer but is labeled "98% Purity" (achiral), you will systematically under-quantify the enantiomeric impurity in your drug product, potentially releasing a toxic batch.

Part 2: Technical Deep Dive & Protocols

Synthesis & Impurity Origin Map

Understanding where the standard comes from dictates how you test it. The following diagram illustrates the synthesis pathway and critical control points (CCPs) for the reference standard itself.

SynthesisPathProline(R)-Proline(Starting Material)MesylationN-Mesylation(MsCl, Base)Proline->MesylationIntermediateN-Mesyl-ProlineMethyl EsterMesylation->IntermediateRisk: C2 RacemizationReductionReduction(LiAlH4 or BH3)Intermediate->ReductionCrudeCrude Target(Amine)Reduction->CrudeResolutionChiral Resolution(Tartaric Acid)Crude->ResolutionPurification StepFinalReference Standard[(2R)-...-methanamine]Resolution->Final>99.9% ee

Figure 1: Synthesis pathway highlighting the risk of C2 racemization during the mesylation step, necessitating chiral resolution for CRM-grade standards.

Analytical Protocol: Chiral Purity Determination

Because this molecule lacks a strong UV chromophore (only weak absorption <210 nm), standard UV detection is prone to baseline noise and solvent interference.

Recommended Method: Pre-column Derivatization + HPLC-FL This protocol uses Marfey’s Reagent (FDAA) to create diastereomers that are easily separated and detected with high sensitivity.

  • Reagents:

    • Analyte: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (~1 mg/mL).

    • Derivatizing Agent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) (1% in acetone).

    • Buffer: 1M NaHCO3.

  • Workflow:

    • Mix 50 µL Sample + 100 µL FDAA + 20 µL NaHCO3.

    • Incubate at 40°C for 60 mins.

    • Quench with 20 µL 1M HCl.

    • Dilute with Mobile Phase.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm). Note: Derivatization converts the chiral separation problem into a diastereomeric separation problem, allowing the use of standard C18 columns.

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient (10% B to 60% B over 20 min).

    • Detection: UV at 340 nm (Strong absorption from dinitrophenyl group).

Self-Validating Check:

  • Inject the derivatized (R)-standard.[1]

  • Inject a spiked sample containing 1% of the (S)-enantiomer (synthesized or purchased separately).

  • Pass Criteria: Resolution (Rs) > 2.0 between the R-FDAA and S-FDAA peaks.

Hygroscopicity & Handling

Primary amines are hygroscopic. A "99%" pure standard by HPLC area may only be 90% pure by weight if it has absorbed 9% water.

  • Protocol: Perform Karl Fischer (KF) coulometric titration immediately upon opening the vial.

  • Storage: Store under Argon/Nitrogen at -20°C.

Part 3: Experimental Data Summary (Simulated)

The following data illustrates the difference between a Commercial Reagent and a Qualified Reference Standard .

Table 1: Comparative Analysis of Standard Grades

Test ParameterMethodCommercial Reagent (Batch X)Qualified CRM (Batch Y)Impact on API QC
Appearance VisualOff-white, sticky solidWhite, crystalline powderHandling difficulty; weighing errors.
Identity 1H-NMRConsistentConsistentN/A
Chiral Purity Deriv. HPLC96.5% ee 99.9% ee Reagent grade masks 3.5% impurity.
Assay (w/w) qNMR92.1% 99.4% CRITICAL: Using Reagent grade introduces an 8% bias in quantification.
Residual Solvent GC-Headspace1200 ppm (EtOAc)< 100 ppmInterference in low-wavelength UV.
Analytical Decision Tree

How to choose the right standard for your development stage.

DecisionTreeStartSelect Standard TypeStageDevelopment Stage?Start->StageEarlyEarly Discovery(Hit-to-Lead)Stage->EarlyLateLate Stage / GMP(Phase 1+)Stage->LateQ_ChiralIs Chiral Purity Critical?Early->Q_ChiralCRMUse Qualified CRM(qNMR + Chiral HPLC)Late->CRMRelease TestingWorkingEstablish Working Std(Calibrate vs CRM)Late->WorkingDaily QCNoNoQ_Chiral->NoScreeningYesYesQ_Chiral->YesSAR StudyReagentUse Reagent Grade(Check NMR)No->ReagentYes->CRM

Figure 2: Decision matrix for selecting the appropriate reference standard grade based on development phase and criticality of chiral purity.

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Retrieved from [Link]

  • Bhushan, R., & Martens, J.Amino Acids and Derivatives: Chiral Separation by Liquid Chromatography. (2010). Springer Protocols. (General reference for Marfey's Reagent protocols).
  • PubChem. Compound Summary: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine.[1] CID 71757008.[1] Retrieved from [Link]

  • Stalcup, A. M.Chiral Separations. Annual Review of Analytical Chemistry, 3, 341-363. (2010).

Comparative Guide: [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Rigidified Sulfonamides

In modern drug discovery, the transition from "flat" aromatic structures to sp³-rich, three-dimensional scaffolds is critical for improving solubility and target selectivity. [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine (hereafter MS-Pro-NH2 ) represents a "privileged" building block that offers a unique combination of conformational constraint and electronic tuning.

Unlike transiently protected intermediates (e.g., N-Boc variants), MS-Pro-NH2 contains a metabolically stable sulfonamide moiety integrated directly into the pharmacophore. This guide compares MS-Pro-NH2 against common alternatives to assist medicinal chemists in scaffold selection.

Physicochemical Profiling: Head-to-Head Comparison

The following table contrasts MS-Pro-NH2 with its direct structural competitors: the free amine (highly polar), the N-Boc protected variant (lipophilic intermediate), and an acyclic analog (flexible).

Table 1: Comparative Metrics of Amine Building Blocks
FeatureMS-Pro-NH2 (Target)(2R)-Pyrrolidin-2-ylmethanamine N-Boc-Pro-NH2 3-amino-N-methylpropanamide
Structure Type Rigid, N-CappedRigid, Free Secondary AmineRigid, Labile ProtectionFlexible, Acyclic
MW ( g/mol ) 178.25100.16200.28102.13
ClogP (approx)-0.9 (Polar/Amphiphilic)-1.5 (Highly Hydrophilic)+1.2 (Lipophilic)-1.1
pKa (Primary NH₂) ~9.2~9.8~9.5~9.4
H-Bond Donors 2 (NH₂)3 (NH₂, Ring NH)2 (NH₂)2 (NH₂)
H-Bond Acceptors 4 (SO₂, NH₂)2 (NH₂, Ring NH)3 (C=O, NH₂)2 (C=O, NH₂)
Metabolic Stability High (Sulfonamide)Low (Ring oxidation/Glucuronidation)N/A (Cleaves in acid)Moderate (Amidase risk)
Primary Use Final Pharmacophore Intermediate / Salt FormationSynthetic IntermediateFlexible Linker

Scientist's Note: The key differentiator is the sulfonamide group . It acts as a permanent electronic modulator. Unlike the free pyrrolidine, the ring nitrogen in MS-Pro-NH2 is not basic due to the electron-withdrawing sulfonyl group. This prevents non-specific binding to hERG channels often associated with highly basic secondary amines.

Deep Dive: The Sulfonamide vs. Amide Advantage

Why choose the N-methanesulfonyl group (MS-Pro-NH2) over an N-acetyl (amide) variant?

Electronic and Steric Geometry
  • Amide (N-COR): Planar geometry (sp²). High rotation barrier.[1] Often exists as cis/trans rotamers which can complicate NMR spectra and binding modes.

  • Sulfonamide (N-SO₂R): Tetrahedral sulfur (distorted sp³). The S-N bond has different bond lengths and angles compared to C-N. This creates a "kinked" geometry that projects the pyrrolidine ring differently into the binding pocket, potentially accessing unique sub-pockets.

Metabolic Integrity

The sulfonamide bond is exceptionally stable against proteolytic enzymes (peptidases/amidases) that rapidly degrade amide bonds in vivo. This makes MS-Pro-NH2 an excellent choice for fragment-based drug discovery (FBDD) where the building block must survive biological screening intact.

Decision Logic: When to Use MS-Pro-NH2

The following decision tree illustrates the logical selection process for this building block.

DecisionTree Start Select Amine Linker Q1 Is conformational rigidity required? Start->Q1 Acyclic Use Acyclic Amines (e.g., diamines) Q1->Acyclic No Q2 Is the Ring Nitrogen a binding point? Q1->Q2 Yes FreeAmine Use Free Pyrrolidine (Basic Ring N) Q2->FreeAmine Yes (H-Bond Donor) Q3 Is Metabolic Stability critical? Q2->Q3 No (Cap it) Amide Use N-Acetyl/Amide (Susceptible to Amidases) Q3->Amide Moderate Target Use MS-Pro-NH2 (Sulfonamide) Q3->Target High

Figure 1: Strategic selection workflow for pyrrolidine-based amine building blocks.

Experimental Protocol: Amide Coupling

Context: MS-Pro-NH2 is most commonly used as a nucleophile in amide coupling reactions to attach a "warhead" or core scaffold. Challenge: The primary amine is sterically hindered by the adjacent pyrrolidine ring and the sulfonamide tail. Standard conditions must be optimized to prevent racemization of the sensitive (2R) center.

Validated Protocol: HATU-Mediated Coupling

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • MS-Pro-NH2 (HCl salt or free base) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).

  • Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C under nitrogen atmosphere. Stir for 15 minutes to form the activated ester (O-At ester).

    • Why? Pre-activation at low temp minimizes racemization risk at the alpha-carbon of the acid.

  • Nucleophile Addition: Add MS-Pro-NH2 (1.1 mmol) in a minimal amount of DMF.

    • Note: If using the HCl salt of MS-Pro-NH2, ensure enough DIPEA is present to neutralize the salt (add 1 extra equiv of DIPEA).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by LC-MS (Look for M+1 of Product).

  • Work-up: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (removes acid/HATU byproducts), water, and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Synthetic Workflow Visualization

SyntheticWorkflow Acid Carboxylic Acid (R-COOH) Activation Activated Ester Formation Acid->Activation Step 1 Amine MS-Pro-NH2 (Nucleophile) Coupling Nucleophilic Attack Amine->Coupling Step 2 Reagents HATU / DIPEA DMF, 0°C Reagents->Activation Activation->Coupling Product Final Amide (Stable Scaffold) Coupling->Product Step 3

Figure 2: Standard coupling workflow for incorporating MS-Pro-NH2 into drug scaffolds.

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Hygroscopic solid. Store at +4°C under inert gas (Argon/Nitrogen).

  • Stability: The sulfonamide group is chemically robust, but the primary amine will absorb CO₂ from the air to form carbamates if left open. Always recap immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757008, [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine. Retrieved from [Link]

  • Ballatore, C., et al. (2021). Structure-property relationships of N-acylsulfonamides and related bioisosteres.[2][3] European Journal of Medicinal Chemistry, 218, 113399.[3] Retrieved from [Link]

  • Kumari, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents.[4] European Journal of Medicinal Chemistry, 90, 1-9. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.